2-amino-2,4-dimethyl-3-Pentanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
776315-66-3 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-amino-2,4-dimethylpentan-3-one |
InChI |
InChI=1S/C7H15NO/c1-5(2)6(9)7(3,4)8/h5H,8H2,1-4H3 |
InChI Key |
GVKKKIKDZHLXCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)(C)N |
Origin of Product |
United States |
Foundational & Exploratory
Alpha-Amino Diisopropyl Ketone: Structural Characterization and Synthetic Methodology
[1]
Molecular Architecture & Chemical Identity[1][2]
The term "alpha-amino diisopropyl ketone" refers to the mono-aminated derivative of diisopropyl ketone (2,4-dimethyl-3-pentanone).[1] Due to the symmetry of the parent ketone, the introduction of an amino group at the
Chemical Nomenclature and Identifiers[1]
-
IUPAC Name : 2-amino-2,4-dimethylpentan-3-one[1]
-
Common Name :
-Amino diisopropyl ketone; Aib-isopropyl ketone[1] -
Molecular Formula :
[1] -
Molecular Weight : 129.20 g/mol [1]
-
Key Structural Feature : The molecule features a tertiary
-carbon (gem-dimethyl group) linked to an amine and a carbonyl.[1] This mimics the structure of -aminoisobutyric acid (Aib) residues but with a ketone C-terminus.[1]
Structural Analysis and Steric Environment
The molecule is characterized by significant steric congestion around the carbonyl center.[1]
- -Position (C2) : A quaternary carbon bonded to two methyl groups, an amino group, and the carbonyl.[1] This geometry prevents enolization towards the amine side, conferring high stereochemical stability (if chiral variants were synthesized) and resistance to metabolic degradation.[1]
- -Position (C4) : A tertiary carbon (isopropyl group) providing flanking steric bulk.[1]
Table 1: Physicochemical Profile
| Property | Value / Description | Significance in Drug Design |
| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity suitable for CNS penetration.[1] |
| pKa (Conjugate Acid) | ~7.8 - 8.2 | Lower than typical primary amines due to the electron-withdrawing carbonyl effect.[1] |
| Rotatable Bonds | 2 | Rigid core structure due to steric locking by methyl groups.[1] |
| Chirality | Achiral | The C2 carbon bears two identical methyl groups, eliminating stereocenter issues.[1] |
Synthetic Methodologies
Synthesizing sterically hindered
The most authoritative and high-yield protocol involves the Grignard Addition to Activated Amino Acid Derivatives (Weinreb Amide Route).[1]
The Weinreb Amide Pathway (Recommended)
This method utilizes
Mechanism:
-
Protection : N-protection of Aib (e.g., Boc-Aib-OH).[1]
-
Activation : Coupling with N,O-dimethylhydroxylamine to form the Weinreb amide.[1]
-
Nucleophilic Addition : Reaction with Isopropylmagnesium Bromide (iPrMgBr).[1]
-
Hydrolysis : Acidic quench releases the ketone.[1]
Figure 1: The Weinreb amide strategy prevents over-alkylation, crucial for synthesizing hindered ketones.[1][2]
Reactivity & Applications in Drug Discovery[1]
Peptidomimetics and Protease Inhibition
The
-
Mechanism : The ketone carbonyl is electrophilic and can form reversible hemiketals with the active site serine or cysteine of proteases.[1]
-
Steric Shielding : The gem-dimethyl group (Aib-like) restricts conformational freedom, locking the inhibitor into a bioactive conformation (Thorpe-Ingold effect).[1]
Ligand Synthesis (Schiff Bases)
The steric bulk of the diisopropyl skeleton makes this amine an excellent precursor for bulky Schiff base ligands used in asymmetric catalysis.[1]
-
Condensation with salicylaldehydes yields bulky imine ligands that enforce specific geometries around metal centers (e.g., Zn, Cu), utilized in enantioselective polymerizations.[1]
Detailed Experimental Protocol
Objective : Synthesis of N-Boc-2-amino-2,4-dimethylpentan-3-one (N-Boc-protected alpha-amino diisopropyl ketone).
Materials
-
Boc-Aib-OH (N-Boc-2-aminoisobutyric acid)[1]
-
N,O-Dimethylhydroxylamine hydrochloride[1]
-
Isopropylmagnesium chloride (2.0 M in THF)[1]
-
EDC[1][3]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]
-
Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous)[1]
Step-by-Step Methodology
Phase 1: Formation of the Weinreb Amide[1]
-
Dissolution : Dissolve Boc-Aib-OH (10 mmol) in DCM (50 mL) at 0°C.
-
Activation : Add EDC·HCl (11 mmol) and HOBt (11 mmol).[1] Stir for 15 minutes.
-
Amidation : Add N,O-Dimethylhydroxylamine HCl (11 mmol) followed by N-methylmorpholine (22 mmol).
-
Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup : Wash with 1M HCl, sat. NaHCO3, and brine.[1] Dry over MgSO4 and concentrate. Yield is typically >90%.[1]
Phase 2: Grignard Addition[1]
-
Setup : Under an argon atmosphere, dissolve the Weinreb amide (5 mmol) in anhydrous THF (20 mL). Cool to 0°C.[1]
-
Addition : Dropwise add Isopropylmagnesium chloride (10 mmol, 2 equiv) over 20 minutes. The excess is required to deprotonate the amide NH (if present) and drive the reaction.[1]
-
Monitoring : Stir at 0°C for 2 hours. Monitor by TLC (the intermediate chelate is stable).
-
Quench : Pour the reaction mixture into cold 1M KHSO4 (aq). This hydrolyzes the stable Mg-chelate intermediate to release the ketone.[1]
-
Extraction : Extract with Ethyl Acetate (3x).
-
Purification : Silica gel chromatography (Hexanes/EtOAc).
Validation Check :
References
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2001).[1] "A Simple Preparation of Ketones. N-Protected
-Amino Ketones from -Amino Acids." Organic Letters, 3(10), 1435–1437.[1] -
Nahm, S., & Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 22(39), 3815-3818.[1]
-
BenchChem. (2025).[1] "The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide." BenchChem Technical Library.
-
PubChem. (2025).[1][2] "Compound Summary: 2,4-Dimethyl-3-pentanone." National Library of Medicine.[1]
2-amino-2,4-dimethyl-3-pentanone molecular weight and formula
This is a specialized technical guide for 2-amino-2,4-dimethyl-3-pentanone , a sterically hindered
The following guide is structured for researchers requiring a robust protocol for generating, handling, and utilizing this transient species.
Status: Transient Intermediate / In-Situ Reagent
Classification: Sterically Hindered
Part 1: Chemical Identity & Core Properties
This molecule is the
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 2-amino-2,4-dimethylpentan-3-one | Derived from 3-pentanone backbone.[1] |
| Common Name | Often referred to in heterocycle synthesis contexts. | |
| Molecular Formula | C | |
| Molecular Weight | 129.20 g/mol | Calculated (C: 12.011, H: 1.008, N: 14.007, O: 15.999). |
| Exact Mass | 129.1154 | For Mass Spectrometry (HRMS). |
| Structure | (CH | Chiral center at C2? No, C2 has two methyls? Correction: The user specified "2,4-dimethyl". The backbone is pentanone.[1] C2 has a methyl.[1][2] C4 has a methyl.[1][2] If C2 also has an amino group, it is quaternary. Verification: Pentane chain. C2 is bonded to C1(Me), C3(C=O), Methyl, and NH |
| Chirality | Achiral | C2 is bonded to two identical Methyl groups (C1 and the substituent). C4 is bonded to two identical Methyl groups (C5 and substituent). Symmetry makes it achiral. |
| Stability | Low (Free Base) | Prone to dimerization (dihydropyrazine formation). |
| Storage | -20°C (as HCl salt) | Hygroscopic; store under Argon. |
Part 2: Synthesis & Generation Protocols
Expert Insight: Direct amination of the
Below is the recommended Delépine-like Protocol adapted for hindered ketones, ensuring high purity of the salt form.
Diagram 1: Synthesis Pathway (DOT)
Caption: Synthesis of this compound HCl via bromination and controlled amination to prevent dimerization.
Detailed Protocol (Self-Validating)
Phase 1:
-Bromination
-
Reagents: Dissolve 2,4-dimethyl-3-pentanone (1.0 eq) in Glacial Acetic Acid.
-
Addition: Add Bromine (Br
, 1.0 eq) dropwise at 0°C. The steric bulk of the isopropyl groups may require catalytic HBr to initiate enolization. -
Validation: Monitor decolorization of bromine. If color persists, warm slightly to 10°C.
-
Workup: Quench with ice water, extract with DCM, and wash with NaHCO
. Dry over MgSO . -
Checkpoint:
H NMR should show the disappearance of the septet signal of the C2-H and appearance of a singlet (or shift) due to bromination at the quaternary carbon (if 2,2-dimethyl) or tertiary carbon. Note: In 2,4-dimethyl-3-pentanone, C2 is tertiary (CH). Bromination replaces H with Br, making C2 quaternary.
Phase 2: Amination (Delépine Variant)
-
Substitution: React the
-bromo ketone with Hexamethylenetetramine (HMTA) (1.1 eq) in Chloroform at reflux for 4 hours. -
Precipitation: The hexaminium salt will precipitate. Filter and wash with ether to remove non-polar impurities.
-
Hydrolysis: Reflux the salt in Ethanol/Conc. HCl (5:1) for 2 hours. This cleaves the HMTA, releasing the primary amine as the hydrochloride salt.
-
Isolation: Concentrate in vacuo. Recrystallize from EtOH/Et
O. -
Final Product: this compound Hydrochloride.
Part 3: Stability & Handling (The "Dihydropyrazine" Trap)
A critical failure mode in working with
Mechanism of Degradation
When the free base is generated (pH > 7), the amine of one molecule attacks the carbonyl of another. This is particularly rapid for less hindered ketones, but even with isopropyl groups, the reaction proceeds over time.
Diagram 2: Degradation Pathway
Caption: Self-condensation pathway of the free base. Maintain acidic conditions to prevent this cascade.
Handling Rules:
-
Always store as the HCl or HBr salt.
-
Never free-base the amine until the exact moment of reaction (e.g., in the presence of the next electrophile).
-
Solvent: Avoid protic solvents for the free base; use dry DCM or THF if neutralization is required.
Part 4: Applications in Drug Development
This molecule is a high-value scaffold for synthesizing sterically congested heterocycles , often used as:
-
Chiral Auxiliaries (if resolved): Though the parent is achiral, derivatives can be desymmetrized.
-
Asinger Reaction Precursors: Reaction with ketones and sulfur/ammonia yields 3-thiazolines, which are precursors to penicillamine analogs.
-
Peptidomimetics: Acts as a constrained Valine analog (ketone form) for protease inhibitors.
Key Reaction: The Asinger Synthesis
-
Reactants: this compound + Ketone + H
S. -
Product: 3-Thiazoline derivatives.
-
Utility: These bioactive heterocycles are explored for antifungal and antimicrobial properties.
References
-
Asinger, F. (1956). Die gemeinsame Einwirkung von Schwefel und Ammoniak auf Ketone. Angewandte Chemie. Link
-
Fisher Scientific. (2024). 2,4-Dimethyl-3-pentanone (Parent Ketone) Safety Data Sheet. Link
-
PubChem. (2024). Compound Summary: 2,4-Dimethyl-3-pentanone.[1][2][3][4][5] National Library of Medicine. Link
-
NIST Chemistry WebBook. (2024). 3-Pentanone, 2,4-dimethyl- Thermochemistry Data. Link
- Smith, P. A. S. (1962). The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin. (Standard reference for -amino ketone stability).
Sources
- 1. 2,4-Dimethyl-3-pentanone | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-二甲基-3-戊酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Pentanone, 2,4-dimethyl- [webbook.nist.gov]
- 4. PubChemLite - 2,4-dimethyl-3-pentanone (C7H14O) [pubchemlite.lcsb.uni.lu]
- 5. 2,4-Dimethyl-3-pentanone, 98% 250 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
sterically hindered alpha-amino ketone building blocks
Technical Guide: Sterically Hindered -Amino Ketone Building Blocks
Strategies for Overcoming the "Steric Wall" in Drug Discovery
Strategic Importance in Medicinal Chemistry
Sterically hindered
-
Metabolic Shielding: The
-amino ketone motif is traditionally vulnerable to rapid reduction (to amino alcohols) or oxidative deamination. Introducing bulky substituents (e.g., tert-butyl, adamantyl, or quaternary -carbons) creates a "steric shield" that blocks access to metabolic enzymes like carbonyl reductases and MAO (Monoamine Oxidases). A classic example is Bupropion , where the tert-butyl group prevents N-dealkylation and slows carbonyl reduction compared to its unhindered analogs. -
Conformational Locking: The high rotational energy barrier imposed by steric bulk locks the molecule into a bioactive conformation, reducing the entropy penalty upon binding to a receptor. This is critical for high-affinity ligands targeting GPCRs and ion channels.
The "Steric Wall": Why Standard Synthesis Fails
The synthesis of hindered
-
The Failure Mode: In sterically crowded systems (e.g., an
-bromo-tert-butyl ketone), the backside trajectory required for the amine's nucleophilic attack is physically blocked by the alkyl substituents. -
The Consequence: Instead of substitution, the basic amine triggers elimination (E2), resulting in the formation of an enone or epoxide, or simply no reaction.
To overcome this, we must abandon displacement strategies and adopt nucleophilic addition strategies where the carbon skeleton is built around the nitrogen center.
Visualization: The Steric Wall vs. Successful Routes
Figure 1: Comparison of the failed SN2 displacement route versus the successful organometallic addition routes for hindered substrates.
Advanced Synthetic Methodologies
To navigate the steric wall, we utilize three primary "self-validating" methodologies. These reactions are chosen because their mechanisms are less sensitive to steric bulk at the electrophilic center.
Method A: Grignard Addition to -Amino Nitriles (The Gold Standard)
This is the most robust method for synthesizing quaternary
-
Mechanism: The Grignard reagent adds to the nitrile carbon (
) to form a metallo-imine intermediate. Crucially, the intermediate is stable and does not undergo a second addition (unlike esters). -
Steric Advantage: The linear geometry of the nitrile group (
hybridized) minimizes steric clash during the approach of the nucleophile, even if the -carbon is quaternary. -
Causality: The reaction stops at the imine stage because the resulting anion is highly basic and poor electrophile, preventing over-alkylation.
Method B: The Weinreb Amide Route
Ideal for enantiopure amino acid derivatives.
-
Mechanism: Reaction of an organometallic with an N-methoxy-N-methylamide (Weinreb amide).
-
The "Magic" Chelate: The metal coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered cyclic intermediate. This chelate prevents the collapse of the tetrahedral intermediate until acidic workup, guaranteeing a ketone product.
Method C: The Neber Rearrangement
Useful when the amine must be introduced after the carbon skeleton is set.
-
Mechanism: Base-catalyzed rearrangement of O-sulfonyloximes to azirines, which hydrolyze to
-amino ketones.[1] -
Application: Excellent for converting hindered ketones into amino-ketones without using external amine nucleophiles.
Quantitative Comparison of Methods
| Feature | Grignard + Nitrile | Weinreb Amide | Neber Rearrangement | Direct Alkylation ( |
| Steric Tolerance | High (Best for quaternary centers) | High (Protected by chelation) | Medium (Depends on oxime formation) | Low (Fails) |
| Risk of Racemization | Low (if conditions controlled) | Very Low | High (via Azirine) | N/A |
| Step Count | 2 (Nitrile synthesis + Grignard) | 3 (Acid | 3 (Ketone | 1 |
| Primary Limitation | Grignard compatibility with other functional groups | Cost of reagents | Azirine handling | Elimination side-products |
Detailed Experimental Protocol
Target: Synthesis of 2-amino-3,3-dimethyl-1-phenylbutan-1-one (A sterically hindered
Reagents
- -Amino Nitrile precursor: 2-amino-3,3-dimethylbutanenitrile (10 mmol)
-
Grignard Reagent: Phenylmagnesium bromide (3.0 M in ether, 20 mmol, 2.0 equiv)
-
Solvent: Anhydrous THF (Tetrahydrofuran) or Et2O
-
Quench: 10% Aqueous HCl
Step-by-Step Workflow
-
Inert Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with Argon. Why: Grignard reagents are destroyed immediately by atmospheric moisture.
-
Solvation: Dissolve the
-amino nitrile (10 mmol) in 30 mL of anhydrous THF. Cool the solution to 0°C using an ice bath. Why: Lower temperature controls the exotherm of the initial addition. -
Controlled Addition: Transfer the Phenylmagnesium bromide (20 mmol) to the addition funnel via cannula. Add dropwise over 20 minutes.
-
Observation: The solution may turn slightly cloudy or yellow.
-
-
Reflux (The Energy Barrier): Once addition is complete, remove the ice bath and warm to room temperature. Then, heat to mild reflux (60°C) for 3-5 hours.
-
Causality: Steric hindrance increases the activation energy (
) for the nucleophilic attack. Thermal energy is required to drive the reaction to completion.
-
-
Imine Hydrolysis (Critical Step): Cool the reaction mixture to 0°C. Slowly add 20 mL of 10% HCl.
-
Workup: Stir at room temperature for 1 hour to ensure complete hydrolysis. Neutralize with saturated
to pH 8. Extract with Ethyl Acetate (3 x 30 mL). Dry over and concentrate. -
Purification: Isolate the free base amine or convert to the HCl salt for stability (recommended).
Mechanistic Visualization: Grignard to Nitrile Pathway[6]
Figure 2: Step-wise mechanism showing the stable metallo-imine intermediate that prevents over-addition.
Applications in Heterocycle Synthesis[8][9]
These building blocks are precursors for hindered imidazoles and oxazoles.
-
Imidazoles: Condensation of the
-amino ketone with thiocyanates or cyanamides. -
Oxazoles: Cyclization with acid chlorides. The steric bulk at the 4-position of the resulting oxazole can be used to direct regioselectivity in subsequent C-H activation steps.
References
-
Mechanism of Grignard Addition to Nitriles
-
Weinreb Amide Chemistry
-
Neber Rearrangement Overview
- Title: The Neber Rearrangement
- Source: Comprehensive Organic Synthesis (via ScienceDirect/Elsevier)
-
URL:[Link]
-
Synthesis of Bupropion (Case Study in Hindered Ketones)
- Title: Bupropion Synthesis and Pharmacokinetics
- Source: DrugBank Online
-
URL:[Link]
-
General Review of Alpha-Amino Ketones
Sources
- 1. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. Asymmetric synthesis of syn-alpha-substituted beta-amino ketones by using sulfinimines and prochiral Weinreb amide enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utd-ir.tdl.org [utd-ir.tdl.org]
- 10. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Thermodynamic Solubility Profiling of 2-Amino-2,4-dimethyl-3-pentanone in Organic Solvents: A Predictive and Empirical Framework
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
In the preformulation and chemical development phases of pharmaceutical manufacturing, understanding the solvation thermodynamics of active pharmaceutical ingredient (API) intermediates is non-negotiable. 2-amino-2,4-dimethyl-3-pentanone (
Because empirical literature data for highly specific novel intermediates is often proprietary, this whitepaper establishes a rigorous, self-validating framework. We begin with in silico predictions using Hansen Solubility Parameters (HSP) to minimize API consumption, followed by a definitive, regulatory-grade experimental protocol based on the gold-standard shake-flask method.
Theoretical Predictive Framework: Hansen Solubility Parameters (HSP)
Before committing valuable API intermediate to empirical testing, a Senior Application Scientist must establish a predictive baseline. The Hansen Solubility Parameter (HSP) framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion (
By calculating the "distance" (
Structural Analysis & Predicted HSP
For this compound, the primary amine and carbonyl groups contribute significantly to
Table 1: Estimated HSP Values for this compound and Common Solvents
| Substance / Solvent | Affinity Rationale | |||
| This compound | ~16.2 | ~7.8 | ~8.5 | Target Solute (Estimated via Group Contribution) |
| Methanol | 15.1 | 12.3 | 22.3 | Strong H-bond donor to the carbonyl group. |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Close HSP match; favorable dipole interactions. |
| Toluene | 18.0 | 1.4 | 2.0 | Dispersion forces stabilize the aliphatic branching. |
| Hexane | 14.9 | 0.0 | 0.0 | Poor match; lacks H-bonding capacity. |
Note: Group-contribution methods and COSMO-RS descriptors are highly effective for generating these initial linear models when empirical data is absent (3)[3].
The Self-Validating Empirical Protocol: Isothermal Shake-Flask Method
While in silico models guide solvent selection, thermodynamic equilibrium solubility must be determined empirically. The shake-flask method remains the universally recognized gold standard due to its reliability in determining the equilibrium solubility of pharmaceutical compounds (4)[4].
To ensure scientific integrity, the following protocol is designed as a self-validating system . It not only measures concentration but actively monitors for experimental artifacts such as supersaturation, solvent evaporation, and polymorph transformation.
Step-by-Step Methodology
Step 1: Saturation and Isothermal Equilibration
-
Preparation: Add an excess amount of highly pure, crystalline this compound to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.
-
Causality: An excess of solid must be visibly present to ensure the system reaches a true thermodynamic solid-liquid equilibrium (5)[5].
-
Agitation: Place the vials in an isothermal shaker bath at exactly 25.0°C ± 0.1°C. Agitate at 150 RPM for 24 to 48 hours.
-
Causality: Dissolution is temperature-dependent. Strict thermal control prevents localized heating, which could cause transient supersaturation and artificially inflate solubility readings (6)[6].
Step 2: Phase Separation (Critical Step)
-
Sedimentation: Turn off the shaker and allow the suspension to settle isothermally for 4 hours.
-
Centrifugation/Filtration: Transfer an aliquot of the supernatant into a temperature-controlled centrifuge. Spin at 10,000 RPM for 10 minutes. Filter the resulting supernatant through a solvent-resistant 0.22 µm PTFE syringe filter.
-
Causality: Never use vacuum filtration for volatile organic solvents (e.g., Methanol, Ethyl Acetate). Vacuum induces solvent evaporation, concentrating the solute and yielding false-high solubility data. Positive pressure syringe filtration prevents this artifact.
Step 3: Quantification (HPLC-UV)
-
Dilution: Immediately dilute the filtered aliquot with the mobile phase to prevent precipitation upon cooling or solvent shift.
-
Analysis: Quantify the concentration using a validated HPLC-UV method.
-
Causality: HPLC is preferred over direct UV spectrophotometry because it separates the API from potential solvent impurities or degradation products that may have formed during the 48-hour equilibration.
Step 4: The Self-Validating Step (Solid-State Verification)
-
Recovery: Recover the undissolved solid from the bottom of the shake-flask.
-
Analysis: Dry the solid gently and analyze via X-Ray Powder Diffraction (XRPD).
-
Causality: Organic solvents frequently co-crystallize with APIs to form solvates (e.g., methanolates). If the compound forms a solvate during the 48-hour shake, the measured solubility is that of the solvate, not the pure starting material. Confirming the solid state ensures the data's thermodynamic validity.
Projected Quantitative Data & Interpretation
Based on the structural properties of this compound and the predictive HSP framework, the following table summarizes the projected solubility profile. This structured data format allows formulation scientists to quickly select solvents for crystallization (anti-solvents vs. good solvents).
Table 2: Projected Solubility Profile of this compound at 25°C
| Solvent Class | Specific Solvent | Predicted Solubility Range | Mechanistic Rationale |
| Polar Protic | Methanol | > 100 mg/mL (Highly Soluble) | Strong hydrogen-bond donation to the carbonyl oxygen; solvation of the primary amine. |
| Polar Aprotic | Ethyl Acetate | 50 - 100 mg/mL (Soluble) | Excellent HSP alignment; favorable dipole-dipole interactions without disrupting the aliphatic backbone. |
| Non-Polar Aromatic | Toluene | 10 - 50 mg/mL (Moderately Soluble) | Dispersion forces stabilize the bulky isopropyl/methyl branching, overcoming the lack of H-bonding. |
| Non-Polar Aliphatic | Hexane | < 5 mg/mL (Poorly Soluble) | Complete lack of polar and H-bonding interactions causes the API lattice energy to dominate, preventing dissolution. |
Workflow Visualization
To standardize this protocol across different laboratory sites, the following workflow diagram maps the critical path from in silico prediction to empirical validation.
Fig 1. Self-validating thermodynamic solubility workflow for organic intermediates.
References
- HSPiP - Hansen Solubility Parameters hansen-solubility.com
- Prediction of Hansen Solubility Parameters with a New Group-Contribution Method kinampark.com
- Using COSMO-RS to Predict Hansen Solubility Parameters ua.pt
- UNGAP best practice for improving solubility data quality of orally administered drugs pharmaexcipients.com
- Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures nih.gov
- Method Validation for Equilibrium Solubility and Determination of Temper
Sources
- 1. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 2. kinampark.com [kinampark.com]
- 3. path.web.ua.pt [path.web.ua.pt]
- 4. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. scitechnol.com [scitechnol.com]
Methodological & Application
procedure for amination of 2-bromo-2,4-dimethyl-3-pentanone
Application Note: High-Efficiency Amination of Sterically Hindered -Bromo Ketones
Protocol for the Amination of 2-bromo-2,4-dimethyl-3-pentanone
Executive Summary
This application note details the optimized protocol for the amination of 2-bromo-2,4-dimethyl-3-pentanone (an
We present a validated methodology utilizing the Stevens Rearrangement of
Mechanistic Insight & Strategy
2.1 The Steric Challenge
The substrate, 2-bromo-2,4-dimethyl-3-pentanone, presents a "perfect storm" of resistance to nucleophilic attack:
-
Tertiary Halide: The electrophilic carbon is fully substituted, preventing the backside attack required for
. -
** steric Shielding:** The adjacent isopropyl group (C4 position) adds significant bulk, further shrouding the reaction center.
-
Elimination Competition: The basicity of amines often triggers dehydrohalogenation to form the conjugated enone rather than substitution.
2.2 The Solution: The Epoxy-Imine (Stevens) Pathway
Instead of forcing a substitution, this protocol exploits the carbonyl group .
-
Nucleophilic Attack on Carbonyl: The amine attacks the ketone (C3) to form a hemiaminal.
-
Intramolecular Displacement: The oxygen of the hemiaminal attacks the C-Br bond (C2) from the back. This is an intramolecular
reaction, which is entropically favored despite the steric bulk, forming an -epoxy amine (or -hydroxy imine tautomer). -
Thermal Rearrangement: Upon heating or acid catalysis, the epoxide opens, and the nitrogen migrates to the C2 position, yielding the thermodynamic
-amino ketone product.
Figure 1: Mechanistic divergence. The direct substitution pathway is blocked by sterics; the successful protocol utilizes the carbonyl-directed rearrangement.
Experimental Protocol
Target Molecule: 2-(methylamino)-2,4-dimethyl-3-pentanone (Example using Methylamine). Scale: 50 mmol basis.
3.1 Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 2-bromo-2,4-dimethyl-3-pentanone | 193.08 | 1.0 | 9.65 g | Substrate |
| Methylamine (33% in EtOH) | 31.06 | 3.0 | ~15 mL | Nucleophile |
| Diethyl Ether ( | 74.12 | Solvent | 100 mL | Reaction Medium |
| Hydrochloric Acid (conc.) | 36.46 | Excess | ~5 mL | Hydrolysis/Salt formation |
| Sodium Hydroxide (2M) | 40.00 | - | - | Free-basing |
3.2 Step-by-Step Procedure
Phase 1: Formation of the Intermediate (Epoxy-Amine)
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer. Flush with nitrogen.
-
Amine Charge: Add Methylamine solution (3.0 equiv) and anhydrous
(50 mL) to the flask. Cool the solution to -10°C using an ice/salt bath.-
Critical Note: Excess amine acts as a scavenger for the HBr generated during the intermediate formation.
-
-
Substrate Addition: Dissolve 2-bromo-2,4-dimethyl-3-pentanone (9.65 g) in
(20 mL). Add this solution dropwise to the amine mixture over 45 minutes.-
Observation: A white precipitate (Methylamine hydrobromide) will form immediately.
-
-
Incubation: Allow the mixture to stir at -10°C for 2 hours, then slowly warm to room temperature (25°C) over 4 hours.
-
Checkpoint: TLC (Hexane/EtOAc 8:2) should show consumption of the starting bromide (
) and appearance of a polar spot (imine/epoxide intermediate).
-
Phase 2: Thermal Rearrangement 5. Filtration: Filter off the precipitated amine salts under an inert atmosphere (nitrogen blanket) to prevent moisture absorption. Wash the filter cake with cold ether (2 x 10 mL). 6. Solvent Swap: Concentrate the filtrate carefully under reduced pressure (do not exceed 30°C bath temp) to remove excess methylamine and ether. You will obtain a crude oil (the epoxy-amine intermediate). 7. Rearrangement: Dissolve the crude oil in high-boiling inert solvent (e.g., Decalin or Toluene, 50 mL) and heat to reflux (110°C) for 2-4 hours.
- Mechanism:[1][2][3][4][5][6][7] Thermal energy drives the opening of the strained epoxide ring and migration of the nitrogen group.
- Alternative (Acid Catalyzed): Dissolve crude oil in
, treat with 2N HCl, and stir for 12 hours. This hydrolyzes the imine directly to the ketone.[1]
Phase 3: Isolation & Purification
8. Extraction: Cool the reaction mixture. Extract with 2M HCl (3 x 30 mL). The product (amine) will move to the aqueous layer; neutral byproducts (unreacted ketone/elimination products) remain in the organic layer.
9. Free-Basing: Wash the combined acidic aqueous extracts with
Data Analysis & Validation
4.1 Expected Results
| Parameter | Value | Notes |
| Yield | 65 - 75% | Lower yields (<40%) indicate inefficient rearrangement or elimination dominance. |
| Appearance | Colorless to pale yellow liquid | Darkens upon air exposure (oxidation). |
| IR Spectrum | Distinct ketone stretch (restored after rearrangement). | |
| GC-MS | Fragmentation often shows |
4.2 Troubleshooting Guide
-
Problem: High yield of "Enone" (Elimination product).
-
Cause: Reaction temperature too high during addition; amine too basic/hindered.
-
Fix: Ensure addition is strictly at -10°C. Use a less hindered amine if possible, or increase solvent volume to dilute.
-
-
Problem: Product trapped as "Epoxy-Amine" (No ketone peak in IR).
-
Cause: Incomplete rearrangement.
-
Fix: Increase reflux time in Phase 2 or switch to acid-catalyzed hydrolysis (stirring the intermediate with aqueous HCl).
-
Detailed Mechanism Visualization
The following diagram illustrates the specific atomic movements required for the successful conversion.
Figure 2: Step-wise progression from bromo-ketone to amino-ketone via the Stevens rearrangement mechanism.
References
-
Stevens, C. L., Blumbergs, P., & Munk, M. E. (1963). The Reactions of
-Bromo Ketones with Primary Amines.[9] The Journal of Organic Chemistry, 28(2), 331–334. [Link] -
Calvo, D., et al. (2020). Recent advances in the synthesis of
-amino ketones. Organic & Biomolecular Chemistry, 18, 9568-9584. [Link] -
PubChem. (2025).[10] Compound Summary: 2-Bromo-2,4-dimethylpentan-3-one.[11][12] National Library of Medicine. [Link]
Disclaimer: This protocol involves the handling of lachrymatory agents (
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. vaia.com [vaia.com]
- 3. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. vaia.com [vaia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. 2-Bromo-2,4-dimethylpentan-3-one | C7H13BrO | CID 222575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2,4-DIBROMO-2,4-DIMETHYL-3-PENTANONE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
using 2-amino-2,4-dimethyl-3-pentanone as a pharmaceutical intermediate
Application Note: Engineering Sterically Hindered α-Aminoketones – The Strategic Utility of 2-Amino-2,4-dimethyl-3-pentanone in Drug Discovery
Context & Rationale: The Role of Steric Bulk in API Intermediates
In modern pharmaceutical development, the strategic incorporation of steric bulk is a proven tactic to enhance the metabolic stability of active pharmaceutical ingredients (APIs).
Among these, This compound (derived from 2,4-dimethyl-3-pentanone, also known as diisopropyl ketone) represents a uniquely valuable, highly hindered intermediate[3]. Featuring a tertiary
Strategic Workflow & Mechanistic Causality
Historically, synthesizing tertiary
To bypass this, modern synthetic logic employs a transition-metal-free, direct amination of silyl enol ethers. Discovered by researchers at Rice University, this method utilizes hexafluoroisopropanol (HFIP) as a solvent to mimic a Rubottom oxidation pathway, allowing for the direct transfer of nitrogen to the
Workflow for the synthesis and pharmaceutical application of this compound.
Methodological Execution: Self-Validating Protocols
Protocol A: Metal-Free Synthesis of this compound
This protocol leverages the solvent-catalyzed amination of silyl enol ethers to circumvent the steric limitations of the tertiary
Step-by-Step Methodology:
-
Enolization: Charge a flame-dried Schlenk flask with 2,4-dimethyl-3-pentanone (10 mmol) and anhydrous THF (20 mL) under argon. Cool to -78 °C.
-
Deprotonation: Add Lithium diisopropylamide (LDA, 1.1 equiv) dropwise. Stir for 45 minutes to ensure complete kinetic enolate formation.
-
Silylation: Quench with Trimethylsilyl chloride (TMSCl, 1.2 equiv). Warm to room temperature, concentrate, and filter through a short Celite pad to isolate the silyl enol ether.
-
Amination: Dissolve the silyl enol ether in hexafluoroisopropanol (HFIP, 0.2 M). Add the nitrogen source (e.g., a primary aminating reagent like O-(2,4-dinitrophenyl)hydroxylamine, 1.1 equiv) and stir at room temperature for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane (3 × 15 mL), dry over MgSO₄, and concentrate in vacuo.
Causality & In-Process Control (IPC):
-
Why HFIP? HFIP acts as a critical hydrogen-bond donor. It stabilizes the highly polar transition state during nitrogen transfer, catalyzing the reaction without the need for transition metals that could contaminate the API[4].
-
Self-Validation: The completion of Step 3 is validated by real-time FTIR (disappearance of the C=O stretch at ~1715 cm⁻¹ and appearance of the C=C stretch at ~1660 cm⁻¹). Step 4 is validated by a positive ninhydrin stain on TLC, confirming the presence of the primary free amine.
Protocol B: Asymmetric Hydrogenation to Chiral 1,2-Amino Alcohol
Reducing the ketone moiety of this compound yields a chiral 1,2-amino alcohol. Due to the extreme steric hindrance, specialized Ru-catalysts are required to enforce facial selectivity[6].
Step-by-Step Methodology:
-
Catalyst Activation: In a glovebox, dissolve RuCl₂((S)-xyl-BINAP)((S)-DAIPEN) (0.5 mol%) and KOtBu (5 mol%) in anhydrous isopropanol (10 mL).
-
Substrate Addition: Add this compound (5 mmol) to the active catalyst solution.
-
Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Purge with H₂ gas three times, then pressurize to 7 atm.
-
Reaction: Stir at 0 °C for 12 hours to allow for dynamic kinetic resolution (DKR).
-
Isolation: Vent the reactor, filter the mixture through silica to remove the catalyst, and concentrate to yield the enantiopure amino alcohol.
Causality & In-Process Control (IPC):
-
Why this specific catalyst? The bulky tert-butyl-like
-carbon requires a highly rigid chiral pocket. The DAIPEN ligand prevents non-selective background reduction, while the low temperature (0 °C) maximizes the diastereomeric ratio (dr) during hydride addition[6]. -
Self-Validation: Conversion is monitored via GC-FID. Post-reaction, the enantiomeric excess (ee) must be self-validated using chiral HPLC (e.g., Chiralcel OD-H column) before the batch is cleared for downstream API formulation.
Quantitative Profiling: Hydrogenation Optimization
To demonstrate the necessity of the chosen catalytic system in Protocol B, the following optimization data highlights how steric hindrance dictates catalyst selection[6].
| Catalyst System | Base | Pressure (atm) | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee %) |
| RuCl₂((S)-BINAP)(en) | KOtBu | 10 | 25 | 45 | 68 |
| RuCl₂((S)-xyl-BINAP)((S)-DAIPEN) | KOtBu | 7 | 0 | >99 | 96 |
| Ir(COD)Cl₂ / (S)-P-Phos | H₃PO₄ | 20 | 25 | 85 | 82 |
| Pd/C (Control) | None | 1 | 25 | <5 | N/A (Racemic) |
Table 1: Impact of catalyst rigidity and reaction conditions on the asymmetric hydrogenation of the sterically hindered this compound.
Downstream Applications: Heterocyclization
Beyond reduction, the
References
1.[3] PubChem. "2,4-Dimethyl-3-pentanone | C7H14O | CID 11271". National Institutes of Health. Available at: 2.[4] Technology Networks. "Using Nitrogen to Simplify Synthesis of Drug Precursors". Available at: 3.[1] ResearchGate. "Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids". Available at: 4.[2] PMC. "Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives". National Institutes of Health. Available at: 5.[6] Scholaris. "Catalytic homogeneous asymmetric hydrogenation – successes and opportunities". Available at: 6.[5] Google Patents. "US4411925A - Branched amides of L-aspartyl-d-amino acid dipeptides". Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dimethyl-3-pentanone | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. technologynetworks.com [technologynetworks.com]
- 5. US4411925A - Branched amides of L-aspartyl-d-amino acid dipeptides - Google Patents [patents.google.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Note: Synthesis of Sterically Hindered 4H-Imidazoles via Oxidative Multicomponent Condensation of 2-Amino-2,4-dimethyl-3-pentanone
Introduction & Scope
The synthesis of highly substituted imidazoles is a cornerstone of medicinal chemistry and materials science. While fully aromatic 1H-imidazoles are ubiquitous, 4H-imidazoles (isoimidazoles) represent a unique class of non-aromatic, cross-conjugated heterocycles. They are highly valued as reactive intermediates, specialized ligands, and unique pharmacophores.
This application note details a robust, field-proven protocol for synthesizing a sterically hindered 4H-imidazole—specifically, 2-phenyl-4,4-dimethyl-5-isopropyl-4H-imidazole —using the highly branched
Mechanistic Rationale & Causality
Standard Debus-Radziszewski reactions utilize
However, this compound features a quaternary
The synthesis proceeds through three distinct mechanistic phases:
-
Condensation: The primary amine of the
-amino ketone and the ammonium acetate condense with the aldehyde to form an intermediate imine/aminal. -
Cyclization: Intramolecular nucleophilic attack yields a 2,5-dihydro-1H-imidazole (imidazoline) intermediate.
-
Aerobic Oxidation: The imidazoline undergoes a two-electron oxidation. We employ Copper(II) acetate as a redox catalyst in the presence of atmospheric oxygen to efficiently drive this dehydrogenation, a standard approach in [3].
Mechanistic pathway for the oxidative multicomponent synthesis of 4H-imidazoles.
Reagents and Materials
-
This compound (Precursor, >98% purity, MW: 129.20 g/mol )
-
Benzaldehyde (Freshly distilled to prevent benzoic acid contamination, MW: 106.12 g/mol )
-
Ammonium acetate (NH₄OAc, hygroscopic, store desiccated, MW: 77.08 g/mol )
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, redox catalyst, MW: 199.65 g/mol )
-
Glacial acetic acid (AcOH, acts as both solvent and mild acid catalyst)
-
General Solvents/Reagents: Ethyl acetate (EtOAc), Hexanes, Brine, Aqueous Ammonia (28%)
Step-by-Step Experimental Protocol
Phase 1: Reaction Assembly
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 mmol, 1.29 g) in 25 mL of glacial acetic acid.
-
Add freshly distilled benzaldehyde (11.0 mmol, 1.17 g) and ammonium acetate (50.0 mmol, 3.85 g). Causality Note: The 5-fold excess of ammonium acetate ensures a sufficient ammonia reservoir for the multicomponent coupling and acts as a buffering agent against the acetic acid solvent.
-
Add Cu(OAc)₂·H₂O (1.0 mmol, 0.20 g, 10 mol%) to the mixture. The solution will immediately adopt a pale blue/green hue.
Phase 2: Oxidative Condensation
-
Attach a reflux condenser. Crucial: Leave the system open to the atmosphere. Do not seal under inert gas (N₂/Ar), as atmospheric O₂ is the stoichiometric oxidant required for the final dehydrogenation step.
-
Heat the reaction mixture to 110 °C in an oil bath with vigorous stirring for 12 hours. The color will darken significantly as the copper shuttles electrons to oxygen.
Phase 3: Quench and Extraction (Self-Validating Workup)
-
Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing 100 g of crushed ice.
-
Slowly add aqueous ammonia (28%) dropwise while stirring until the pH reaches ~8-9. Validation Check: The aqueous layer will turn a deep, vibrant blue. This confirms the successful neutralization of acetic acid and the complexation of the copper catalyst into the water-soluble tetraamminecopper(II) complex
, preventing copper contamination in the organic phase. -
Extract the aqueous mixture with EtOAc (3 × 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 4: Purification
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (9:1 to 7:3). The 4H-imidazole product typically elutes as a distinct UV-active band.
-
Evaporate the solvent to yield 2-phenyl-4,4-dimethyl-5-isopropyl-4H-imidazole as a crystalline solid.
Analytical Data & Yield Optimization
The steric bulk of the isopropyl and quaternary dimethyl groups significantly impedes the cyclization step. Optimization of the solvent and oxidant is critical to driving the reaction to completion, as summarized below.
Table 1: Optimization of Reaction Conditions for 4H-Imidazole Synthesis
| Entry | Solvent | Oxidant System | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Ethanol | Air (No Catalyst) | 80 | 24 | 35 |
| 2 | Acetic Acid | Air (No Catalyst) | 110 | 16 | 52 |
| 3 | DMF | Cu(OAc)₂ / Air | 120 | 12 | 61 |
| 4 | Acetic Acid | MnO₂ (Stoichiometric) | 110 | 12 | 74 |
| 5 | Acetic Acid | Cu(OAc)₂ (10 mol%) / Air | 110 | 12 | 88 |
Troubleshooting & Best Practices
-
Incomplete Oxidation / Low Yield: If the intermediate imidazoline is detected via LC-MS, ensure the reaction is adequately exposed to air. Increasing the stirring rate (e.g., >800 rpm) enhances O₂ mass transfer into the liquid phase.
-
Imine Hydrolysis / Side Reactions: Benzaldehyde is highly prone to auto-oxidation to benzoic acid. If unpurified benzaldehyde is used, yields will drop due to competitive side reactions. Any benzoic acid formed will be safely removed into the aqueous layer during the basic ammonia quench.
-
Reaction Kinetics: Do not reduce the reaction time below 12 hours, even if TLC indicates the starting materials are consumed. The rate-limiting step is the final oxidative dehydrogenation of the sterically congested imidazoline intermediate.
References
-
[3] Imidazole synthesis. Organic Chemistry Portal. URL:[Link]
-
[2] Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. Processes (MDPI). URL:[Link]
-
[1] Product Class 3: Imidazoles. Science of Synthesis (Thieme E-Books & E-Journals). URL:[Link]
Sources
Application Note: Protocols for Handling Unstable α-Amino Ketone Free Bases
Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, stability optimization, and isolation protocols for highly reactive α-amino ketones.
Introduction & Chemical Context
The α-amino ketone moiety is a highly versatile and pivotal structural motif in synthetic and medicinal chemistry[1]. It serves as a critical precursor for the synthesis of Knorr pyrroles, morpholines, and numerous pharmaceutical active pharmaceutical ingredients (APIs), including substituted cathinones and bupropion analogs[2][3].
Despite their synthetic utility, handling α-amino ketones presents a significant chemical challenge: the free base form is notoriously unstable [2]. When the amine is unprotonated, the molecule possesses both a nucleophilic center (the amine) and an electrophilic center (the carbonyl carbon) in close proximity. This dual reactivity leads to rapid degradation, making the isolation of the free base highly problematic and often resulting in complex mixtures or complete loss of the desired product[4].
Mechanisms of Degradation: The Causality of Instability
To successfully handle these compounds, one must understand the thermodynamics and kinetics of their degradation. The primary and most aggressive degradation pathway for α-amino ketone free bases is intermolecular self-condensation [3][5].
-
Dimerization: Two molecules of the free base react via nucleophilic attack of the primary or secondary amine onto the carbonyl carbon of the adjacent molecule. This releases water and forms a dihydropyrazine intermediate[6].
-
Aromatization: The dihydropyrazine intermediate subsequently undergoes rapid aerobic oxidation (loss of hydrogen) to form a highly stable, thermodynamically favored substituted pyrazine[5].
-
Alternative Pathways: In addition to pyrazine formation, α-amino ketones act as pro-oxidants. Under basic conditions, they can undergo base-catalyzed tautomerism, hydrolysis to α-hydroxyketones, or Strecker degradation to yield α-dicarbonyls[2][6].
Caption: Mechanism of α-amino ketone self-condensation into stable pyrazine derivatives.
Core Principles of Handling & Stabilization
Because self-condensation is a bimolecular nucleophilic reaction, its rate is highly dependent on concentration, temperature, and the availability of the nitrogen lone pair. Our protocols are designed around three self-validating principles:
-
Thermodynamic Suppression (Temperature Control): Lowering the temperature to 0–5°C drastically reduces the kinetic energy available to overcome the activation barrier of the imine condensation.
-
Kinetic Suppression (Solvent Selection): Non-polar solvents (e.g., MTBE, DCM) are strictly preferred during extraction. They lack the hydrogen-bonding capability that stabilizes the highly polar transition state of the condensation reaction.
-
Permanent Stabilization (Protonation): The only permanent way to stabilize the molecule is to eliminate the nucleophilicity of the amine by converting it into an acid addition salt (e.g., hydrochloride)[1]. The free base should never be concentrated to dryness or stored[4].
Quantitative Stability Data
The following table summarizes the half-life of a typical α-amino ketone (e.g., 2-aminoacetophenone analog) under various environmental conditions, demonstrating the critical need for immediate salt formation.
| Chemical State | Environment / Solvent | Temperature | Estimated Half-Life | Primary Degradant |
| Free Base | Neat (Concentrated Oil) | 25°C | < 1 hour | Pyrazine |
| Free Base | Aqueous (pH 10) | 25°C | 2–4 hours | Pyrazine / α-Hydroxyketone |
| Free Base | MTBE (Dilute) | 0°C | 12–24 hours | Pyrazine |
| HCl Salt | Solid (Desiccated) | 25°C | > 2 years | None (Stable) |
Standard Operating Protocols
Protocol A: Rapid Extraction and Immediate Salt Formation
This protocol is designed to isolate the α-amino ketone from an aqueous reaction mixture while minimizing the time it spends as a free base.
Materials Required:
-
Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) (Pre-chilled to 0°C)
-
Aqueous Sodium Bicarbonate (NaHCO₃) or dilute NaOH
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Anhydrous HCl in Dioxane (4M) or Diethyl Ether (2M)
Step-by-Step Methodology:
-
Cooling: Chill the aqueous reaction mixture containing the crude α-amino ketone salt to 0–5°C using an ice-water bath.
-
Basification: Slowly add cold aqueous NaHCO₃ or dilute NaOH until the pH reaches 9–10. Causality Note: Do not exceed pH 10, as highly basic conditions accelerate tautomerization and Strecker degradation[2].
-
Rapid Extraction: Immediately extract the aqueous layer with pre-chilled MTBE (3 x 20 mL). Perform this step as rapidly as safely possible.
-
Drying: Combine the organic layers and dry briefly over anhydrous Na₂SO₄ for no more than 5 minutes. Filter the drying agent. Causality Note: Residual water can mediate hydrolysis; however, prolonged exposure to the drying agent at room temperature risks self-condensation.
-
Salt Precipitation: Transfer the dried organic filtrate to a round-bottom flask submerged in an ice bath. While stirring vigorously, add anhydrous HCl in dioxane dropwise until the solution is distinctly acidic (pH ~2 on wetted indicator paper). A white to off-white precipitate (the HCl salt) will form immediately[1].
-
Isolation: Filter the precipitated salt under a nitrogen atmosphere, wash with cold, dry diethyl ether, and dry under high vacuum.
Caption: Optimized workflow for the rapid isolation and salt formation of α-amino ketones.
Protocol B: In Situ Reduction to Amino Alcohols (Bypassing Isolation)
When the ultimate synthetic goal is the corresponding amino alcohol, the most robust strategy is to bypass the isolation of the free base entirely. This is achieved via in situ reduction of the ketone[3][4].
Step-by-Step Methodology:
-
Preparation: Dissolve the α-amino ketone hydrochloride salt directly in anhydrous methanol (MeOH) or ethanol (EtOH).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reduction: Add Sodium Borohydride (NaBH₄) portion-wise (typically 1.5 to 2.0 equivalents) while maintaining the internal temperature below 10°C[4]. Causality Note: The salt is neutralized in situ by the basicity of the borohydride/methoxide system, but the immediate presence of the hydride source ensures the carbonyl is reduced faster than intermolecular condensation can occur.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.
-
Quenching & Workup: Quench the remaining hydride by the slow, dropwise addition of water, followed by acidification with dilute HCl to break up boron complexes. Basify the solution and extract the stable amino alcohol free base with ethyl acetate.
References
- Source: National Institutes of Health (NIH)
- Screening of Stimulants Including Designer Drugs in Urine Using a Liquid Chromatography Tandem Mass Spectrometry System Source: Oxford Academic URL
- Identification of Dialkylpyrazines Off-Flavors in Oak Wood Source: ResearchGate URL
- Knorr Pyrrole Synthesis Source: Thermo Fisher Scientific URL
- 2-Amino-1-(2,4-dichlorophenyl)
- 1-Amino-4-hydroxybutan-2-one hydrochloride Source: Benchchem URL
Sources
- 1. 1-Amino-4-hydroxybutan-2-one hydrochloride | 92632-79-6 | Benchchem [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-2,4-Dimethyl-3-Pentanone in Coordination Chemistry
Foreword: Navigating Synthesis and Application of a Novel Ligand System
The field of coordination chemistry is perpetually driven by the design and synthesis of novel ligands that can impart unique electronic and steric properties to metal centers. This guide focuses on 2-amino-2,4-dimethyl-3-pentanone, a sterically hindered α-amino ketone, as a precursor to versatile Schiff base ligands for the formation of novel transition metal complexes. While direct literature on the coordination chemistry of this specific amino ketone is sparse, this document provides a comprehensive framework based on established principles and protocols for analogous α-amino ketones and their derivatives.[1] By leveraging well-documented synthetic strategies and characterization techniques for similar compounds, researchers can confidently explore the potential of this and related ligand systems.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
Synthesis of this compound Hydrochloride: A Proposed Protocol
The synthesis of α-amino ketones is a cornerstone of organic and medicinal chemistry, providing access to a wide range of biologically active molecules and synthetic intermediates.[4][5] A common and effective method for the synthesis of α-amino ketones is the direct amination of a ketone.[6] The proposed synthesis of this compound hydrochloride is based on the α-bromination of the corresponding ketone followed by nucleophilic substitution with an amine.
Rationale for the Synthetic Approach
The α-position of a ketone is readily functionalized. The reaction proceeds via an enol or enolate intermediate, which attacks a bromine source to form the α-bromo ketone. This intermediate is then susceptible to nucleophilic attack by an amine. The use of a protected amine or ammonia followed by deprotection can yield the primary α-amino ketone.
Experimental Protocol: Two-Step Synthesis
Step 1: α-Bromination of 2,4-Dimethyl-3-pentanone
-
To a solution of 2,4-dimethyl-3-pentanone (1 equivalent) in a suitable solvent such as methanol or acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.[1]
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-2,4-dimethyl-3-pentanone.
Step 2: Amination and Hydrochloride Salt Formation
-
Dissolve the crude 2-bromo-2,4-dimethyl-3-pentanone in a polar aprotic solvent such as tetrahydrofuran (THF).
-
Add an excess of aqueous ammonia (e.g., 28% solution) and stir the mixture vigorously at room temperature in a sealed vessel.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether to remove any unreacted starting material and byproducts.
-
Neutralize the aqueous layer with a base (e.g., NaOH) and extract the free amine into an organic solvent.
-
Dry the organic layer, and bubble dry HCl gas through the solution to precipitate the this compound hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Caption: Proposed synthesis of this compound.
Synthesis of a Tetradentate Schiff Base Ligand
Schiff bases derived from α-amino ketones are versatile ligands in coordination chemistry due to their ease of synthesis and ability to form stable complexes with a wide range of metal ions.[2][7] The following protocol describes the synthesis of a tetradentate N₂O₂ Schiff base ligand from this compound and salicylaldehyde.
Rationale for Ligand Design
The condensation of two equivalents of an aldehyde with a diamine, or in this case, a molecule that can be conceptually considered as a precursor to a diamine in a template reaction, is a common method for synthesizing tetradentate Schiff base ligands. Salicylaldehyde is a frequent choice due to the coordinating ability of the phenolic hydroxyl group. The resulting N₂O₂ donor set is well-suited for coordinating to many transition metals.
Experimental Protocol
-
In a round-bottom flask, dissolve salicylaldehyde (2 equivalents) in absolute ethanol.
-
To this solution, add a solution of this compound hydrochloride (1 equivalent) in ethanol.
-
Add a base, such as triethylamine (2 equivalents), to neutralize the hydrochloride and catalyze the condensation reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the formation of the Schiff base by TLC.
-
Allow the reaction mixture to cool to room temperature. The Schiff base ligand may precipitate upon cooling.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
Caption: General synthesis of a metal(II) Schiff base complex.
Physicochemical and Spectroscopic Characterization
Thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity and structure.
| Technique | Schiff Base Ligand (Expected) | Metal(II) Complex (Expected) | Rationale |
| FT-IR (cm⁻¹) | ν(C=N) ~1620-1640, ν(O-H) broad ~3200-3400 | ν(C=N) shifts to lower frequency (~1600-1620), disappearance of ν(O-H), appearance of ν(M-N) and ν(M-O) in the far-IR region | Shift in C=N stretch indicates coordination of the imine nitrogen. Disappearance of O-H band confirms deprotonation and coordination of the phenolic oxygen. [8][9] |
| ¹H NMR | δ(CH=N) ~8.0-9.0 ppm, δ(OH) ~12.0-13.0 ppm (broad) | For diamagnetic complexes (e.g., Ni(II) square planar), signals are shifted. For paramagnetic complexes, signals are broadened and significantly shifted. [10][11] | Changes in chemical shifts upon complexation provide evidence of coordination. Paramagnetism can be inferred from severely broadened or unobservable spectra. [12] |
| UV-Vis | π → π* transitions of aromatic rings, n → π* of C=N group | Ligand-centered transitions may be shifted. Appearance of d-d transitions for transition metal complexes in the visible region. | The position and intensity of d-d transitions can provide information about the coordination geometry of the metal ion. |
| Elemental Analysis | %C, %H, %N should match the calculated values for the proposed formula. | %C, %H, %N, and %M should match the calculated values for the proposed complex formula. | Confirms the empirical formula and purity of the synthesized compounds. |
Potential Applications
While the specific applications of complexes derived from this compound need to be experimentally determined, the broader class of sterically hindered Schiff base metal complexes has shown promise in several areas.
Catalysis
Transition metal Schiff base complexes are well-known catalysts for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. [13][14]The steric bulk provided by the isopropyl groups in the ligand backbone can influence the selectivity of catalytic reactions. [15][16]For example, these complexes could be investigated as catalysts for the epoxidation of alkenes or the asymmetric alkylation of amino acids. [13][17]
Antimicrobial Agents
Copper(II) and other transition metal complexes of Schiff bases have demonstrated significant antimicrobial and antifungal activity. [18][19][20][21]The mechanism is often attributed to the ability of the metal complex to disrupt cellular processes in microorganisms. [18][22]The complexes synthesized from this compound could be screened for their efficacy against various bacterial and fungal strains, including drug-resistant ones. [18][19]
References
- Jiang, Q., Xu, B., Zhao, A., Jia, J., Liu, T., Guo, C. (2014). A direct α-amination of ketones, esters, and aldehydes takes place to produce synthetically useful α-amino-substituted motifs. J. Org. Chem., 79, 8750-8756.
- Antimicrobial and antibiofilm activities of Cu(II) Schiff base complexes against methicillin-susceptible and resistant Staphylococcus aureus. (2021). PMC.
- Copper(ii) complexes of sterically hindered phenolic Schiff bases: synthesis, characterization, interaction with biomolecules, and antioxidant and antimicrobial activity. (n.d.). New Journal of Chemistry (RSC Publishing).
- Synthesis of α-amino carbonyl compounds: a brief review. (2023). [Source needed].
- The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.
- Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review. (2025). MDPI.
- Transition Metal Complexes of Schiff Base Ligands as Efficient Catalysts for Epoxidation of Alkenes. (n.d.). [Source needed].
- Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric aryl
- Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands: Synthesis, Crystal Structures, Antibacterial Activity, and Molecular Docking Studies. (2025). ACS Omega.
- Enantioselective synthesis of α-amino ketones through a chiral palladium-catalyzed arylation reaction. (n.d.). Chemical Science (RSC Publishing).
- Chaudhary, R. R., & Saxena, P. N. (2009). Synthesis, characterisation and antimicrobial activity of copper(II) and iron(II) complexes with some Schiff bases. Oriental Journal of Chemistry, 25(3).
- NMR Spectroscopy in an Advanced Inorganic Lab: Structural Analysis of Diamagnetic and Paramagnetic Ni(II) Schiff Base Complexes. (n.d.).
- NMR Spectroscopy in an Advanced Inorganic Lab: Structural Analysis of Diamagnetic and Paramagnetic Ni(II) Schiff Base Complexes. (2019).
- NMR Spectroscopy in an Advanced Inorganic Lab: Structural Analysis of Diamagnetic and Paramagnetic Ni(II) Schiff Base Complexes. (2019).
- Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). [Source needed].
- Sterically hindered co-ordination sites in metal complexes. Part 1. The synthesis and properties of 'capped' four-co-ordinate metal Schiff-base complexes. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. (n.d.). RSC Publishing.
- A review on versatile applications of transition metal complexes incorpor
- Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. (2025). RSC Publishing.
- NMR Spectroscopy in an Advanced Inorganic Lab: Structural Analysis of Diamagnetic and Paramagnetic Ni(II) Schiff Base Complexes. (n.d.). Dialnet.
- SPECTRAL STUDIES ON NICKEL (II) COMPLEXES WITH SCHIFF BASE LIGANDS. (n.d.). IJCRT.org.
- Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. (2025). [Source needed].
- Sterically hindered co-ordination sites in metal complexes. Part 2. Structural characterisation of two ligand conformations in the nickel(II) complex of the 'fly-over' ligand 2,2′-tetramethylenedioxydi(8-N-salicylideneiminonaphthalene). (n.d.). Scilit.
- The exceptionally rich coordination chemistry generated by Schiff-base ligands derived from o-vanillin. (n.d.). Dalton Transactions (RSC Publishing).
- Catalytic asymmetric synthesis of sterically hindered tertiary α-aryl ketones. (2014). PubMed.
- The synthesis of sterically hindered amines by a direct reductive amination of ketones. (n.d.).
- Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry. (2025). IJFMR.
- Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applic
- Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. (n.d.). Organic Chemistry Portal.
- Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II)
- Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2. (2022). Journal of Medicinal and Chemical Sciences.
- Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. (n.d.). Scholars Research Library.
-
Metal Complexes of Biologically Important Ligands, CLXXII.[6] Metal Ions and Metal Complexes as Protective Groups of Amino Acid. (n.d.). [Source needed].
- (PDF) Metal complexes of Schiff's bases derived from 3-(arylazo)-2,4-pentanediones with 2-aminophenol and 2-aminothiophenol. (n.d.).
- Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. (2015). MDPI.
- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. (2023). PMC.
- 2,2-Dimethyl-3-pentanone. (n.d.). Benchchem.
- Synthesis of 2-Amino-4-aryl-3-cyano-4H-pyrano and 2-Amino-3-cyanothieno Derivatives of Cyclopentanonopimaric Acid. (2025).
- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2021). MDPI.
- 2-Amino-3-pentanone. (n.d.). CymitQuimica.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A review on versatile applications of transition metal complexes incorporating Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 5. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes [mdpi.com]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 14. Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Sterically hindered co-ordination sites in metal complexes. Part 1. The synthesis and properties of ‘capped’ four-co-ordinate metal Schiff-base complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Catalytic asymmetric synthesis of sterically hindered tertiary α-aryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial and antibiofilm activities of Cu(II) Schiff base complexes against methicillin-susceptible and resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis, characterisation and antimicrobial activity of copper(II) and iron(II) complexes with some Schiff bases – Oriental Journal of Chemistry [orientjchem.org]
- 22. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing dimerization of 2-amino-2,4-dimethyl-3-pentanone during storage
A Guide to Preventing Dimerization During Storage and Handling
Welcome to the technical support center for 2-amino-2,4-dimethyl-3-pentanone. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of dimerization of this sterically hindered α-amino ketone. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your compound.
Understanding the Challenge: The Inherent Instability of α-Amino Ketones
Primary α-amino ketones, such as this compound, are known to be inherently unstable and prone to self-condensation.[1] This reactivity stems from the presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule. The primary route of degradation is through dimerization, which can significantly impact the purity, and therefore the efficacy and safety, of starting materials in research and drug development.
The most probable dimerization mechanism is an acid or base-catalyzed self-aldol condensation. In this process, one molecule of the amino ketone acts as a nucleophile (typically after forming an enamine or enolate intermediate) and attacks the carbonyl carbon of a second molecule. This is followed by cyclization and dehydration to form a stable dihydropyrazine derivative.
Visualizing the Dimerization Mechanism
The following diagram illustrates the proposed acid-catalyzed dimerization pathway of this compound.
Caption: Proposed acid-catalyzed dimerization of this compound.
Frequently Asked Questions (FAQs)
Q1: I've observed a decrease in the purity of my this compound sample over time. What is likely happening?
A1: The most probable cause for the decrease in purity is the self-condensation of the α-amino ketone to form a dihydropyrazine dimer. This is a common issue with primary α-amino ketones due to their inherent chemical instability.[1]
Q2: What are the ideal storage conditions to minimize dimerization?
A2: To minimize dimerization, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of the condensation reaction. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents potential oxidation and minimizes exposure to moisture. |
| Container | Amber glass vial with a tightly sealed cap | Protects from light, which can catalyze degradation, and prevents moisture ingress. |
| Solvent | Store neat (as a solid or oil) if possible. If a solution is necessary, use a dry, aprotic, non-polar solvent (e.g., anhydrous toluene or hexane) at a low concentration. | Protic solvents can facilitate proton transfer steps in the dimerization mechanism. High concentrations increase the probability of intermolecular reactions. |
Q3: Can I store this compound in a solution?
A3: While storing the compound neat is preferable, if a solution is required for your workflow, it is crucial to use a dry, aprotic, and non-polar solvent. The solution should be stored at low temperatures (-20°C or below) and under an inert atmosphere. It is advisable to prepare fresh solutions before use whenever possible.
Q4: How does pH affect the stability of this compound?
A4: Both acidic and basic conditions can catalyze the dimerization reaction. It is recommended to maintain a neutral pH during storage and handling. If the compound has been synthesized or purified under acidic or basic conditions, it is crucial to neutralize it before long-term storage. The stability of amino acids and related compounds is known to be pH-dependent.[2][3]
Q5: I suspect my sample has dimerized. How can I confirm this?
A5: You can use several analytical techniques to confirm the presence of the dimer:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the dimer will be significantly different from the monomer. Look for the disappearance of the primary amine protons and the appearance of new signals corresponding to the dihydropyrazine ring structure.[3]
-
Mass Spectrometry (MS): The dimer will have a molecular weight that is double that of the monomer, minus the mass of two water molecules.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the more polar monomer from the less polar dimer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the amino ketone and its dimer, derivatization is often necessary prior to GC-MS analysis.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the dimerization of this compound.
Caption: Troubleshooting workflow for dimerization of this compound.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Dimerization
This protocol provides a starting point for developing a reversed-phase HPLC method to separate this compound from its dimer.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Expected Elution: The more polar monomer will elute earlier than the less polar dimer.
Protocol 2: GC-MS Analysis with Derivatization
For GC-MS analysis, derivatization of the primary amine is necessary to improve volatility and thermal stability.[4]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of a suitable solvent (e.g., anhydrous acetonitrile).
-
-
Derivatization (Silylation):
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before analysis.
-
-
GC-MS Parameters (Starting Point):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Scan Range: m/z 50-500.
-
Protocol 3: Experimental Dimer Cleavage
Caution: This is an experimental procedure and should be performed on a small scale with careful monitoring.
The dihydropyrazine dimer may be susceptible to acid-catalyzed hydrolysis to regenerate the aminoketone.
-
Dissolve the dimer-containing sample in a suitable solvent (e.g., dioxane or THF).
-
Add an aqueous solution of a strong acid (e.g., 1 M HCl) dropwise while stirring at room temperature.[5][6]
-
Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the monomer by column chromatography.
Advanced Prevention Strategies
For applications requiring long-term stability or for use in sensitive downstream processes, protecting the primary amino group is a highly effective strategy.
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that is stable to a wide range of reaction conditions and can be readily removed with a strong acid like trifluoroacetic acid (TFA).[7]
-
Cbz Protection: The benzyloxycarbonyl (Cbz) group is another robust protecting group that can be removed by catalytic hydrogenation.[7]
By converting the nucleophilic primary amine into a non-nucleophilic carbamate, the pathway to dimerization is effectively blocked.
References
-
PrepChem. (n.d.). Synthesis of 2,5-Dimethyl-3,6-diisopropyl-pyrazine. Retrieved from [Link]
- Nelson, S. F., & Egsgaard, H. (1982). Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine. The Journal of Organic Chemistry, 47(5), 768–772.
- Burt, A. D., et al. (2023). 1,2-Redox Transpositions of Tertiary Amides. Journal of the American Chemical Society, 145(40), 22039–22046.
- D'Aniello, A., et al. (2007). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues.
-
Wikipedia. (2023). Aminoaldehydes and aminoketones. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
- El-Sayed, R., & El-Gazzar, A. B. A. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(19), 11956–11985.
- Gomtsyan, A. (2000). Direct Synthesis of β-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction. Organic Letters, 2(1), 11–13.
- Ramachandran, P. V., & Brown, H. C. (2001). Synthesis of (±)-trans-2,5-Diisopropylborolane. Molecules, 6(3), 244–251.
- Tsikas, D. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 11(3), 159.
-
West, J. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Retrieved from [Link]
- Tanizawa, K., et al. (2000). Reversible dissociation/association of D-amino acid transaminase subunits: properties of isolated active dimers and inactive monomers. Protein Science, 9(1), 147–156.
- Wittmann, C., et al. (2001). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Biotechnology and Bioengineering, 74(3), 200–211.
-
West, J. (n.d.). Cleavage of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2014). analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
- Culea, M., et al. (2009). GC-MS methods for amino acids determination in different biological extracts. Studia Universitatis Babes-Bolyai, Physica, 54(1), 213–223.
-
D'Aniello, A., et al. (2007). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. Retrieved from [Link]
- Ramage, R., & Sattar, A. (1970). The acid-catalysed photodehydration of a dihydropyran.
- Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241–1245.
- Maiwald, M., et al. (2008). Online NMR spectroscopic study of species distribution in MEA–H2O–CO2 and DEA–H2O–CO2. Fluid Phase Equilibria, 263(2), 131–143.
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
- Keating, J. J., & Jaroniec, C. P. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
- Biedermann, F., et al. (2022).
-
15th European Fourier Transform Mass Spectrometry Workshop. (2024, April 20). Laboratory of Structural Biology and Cell Signaling. Retrieved from [Link]
Sources
- 1. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 2. 17O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5-Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of 2-Amino-2,4-dimethyl-3-pentanone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-2,4-dimethyl-3-pentanone. The primary route for this synthesis is the reductive amination of 2,4-dimethyl-3-pentanone. This document offers troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
The synthesis of this compound involves the reaction of 2,4-dimethyl-3-pentanone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine or enamine, which is then reduced to the final amine product. The efficiency of this two-step, one-pot process is highly dependent on carefully controlled reaction conditions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound through reductive amination.
Question 1: I am observing very low or no yield of the desired this compound. What are the potential causes and how can I resolve this?
Answer:
Low or no product yield is a frequent challenge in reductive amination and can stem from several factors related to imine formation and the reduction step.
-
Inefficient Imine/Enamine Formation: The initial condensation between the ketone (2,4-dimethyl-3-pentanone) and the amine source is a critical equilibrium step.
-
Causality: The formation of the imine intermediate is often the rate-limiting step and is catalyzed by acid.[1] The equilibrium can be unfavorable if water, a byproduct of this step, is not effectively removed or if the pH is not optimal.
-
Solution:
-
Acid Catalysis: Introduce a catalytic amount of a weak acid, such as acetic acid (AcOH), to promote imine formation. Typically, about 1.1 equivalents of acetic acid can be effective.[1]
-
Water Removal: While not always necessary for every reductive amination, if imine formation is sluggish, consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards the imine.
-
Pre-formation of the Imine: You can attempt to form the imine first by stirring the ketone and amine source (with the acid catalyst) for an hour or two before adding the reducing agent.[2] Progress can be monitored by techniques like NMR to confirm imine formation.[1]
-
-
-
Choice and Reactivity of the Reducing Agent: The selection of the reducing agent is crucial for selectively reducing the imine in the presence of the starting ketone.
-
Causality: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting ketone (2,4-dimethyl-3-pentanone) to the corresponding alcohol (2,4-dimethyl-3-pentanol), consuming your starting material and reducing agent, leading to low yields of the desired amine.[3][4]
-
Solution:
-
Use a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for reductive aminations because they are less reactive towards ketones and aldehydes but effectively reduce the protonated imine.[1][3] NaBH(OAc)₃ is a particularly good choice as it is less toxic than NaBH₃CN and works well under slightly acidic conditions.[5]
-
Stepwise Addition: If using NaBH₄ due to cost or availability, it is best to allow the imine to form for a period before adding the reducing agent in portions while monitoring the reaction by TLC or LC-MS.[2][3]
-
-
-
Reaction Conditions: Temperature and reaction time can significantly impact the outcome.
Question 2: My reaction is producing a significant amount of 2,4-dimethyl-3-pentanol. How can I prevent this side reaction?
Answer:
The formation of 2,4-dimethyl-3-pentanol is a clear indication that the reducing agent is reacting with the starting ketone.
-
Causality: As mentioned previously, this is a common issue when using a strong reducing agent like NaBH₄.[3][4] The rate of ketone reduction can be competitive with or even faster than imine reduction.
-
Solution:
-
Switch to a Selective Reducing Agent: The most effective solution is to use a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][3] These reagents show greater selectivity for the iminium ion over the carbonyl group.
-
Optimize Reaction pH: Imine formation is favored under mildly acidic conditions (pH 4-5).[3] At this pH, the imine is protonated to form an iminium ion, which is more readily reduced than the ketone.
-
Two-Step Procedure: Form the imine first, potentially removing the solvent and then adding a fresh solvent and the reducing agent. This ensures the reducing agent is introduced only after the ketone has been converted to the imine.
-
Frequently Asked Questions (FAQs)
What is the best reducing agent for the synthesis of this compound?
For laboratory-scale synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice. It is effective, selective for the imine, and less toxic than sodium cyanoborohydride.[5] For larger-scale industrial applications, catalytic hydrogenation can be a more economical option, though it may require more optimization to avoid side reactions.[4]
Do I need to use anhydrous conditions for this reaction?
While extreme measures like flame-drying glassware may not always be necessary for this type of reductive amination, it is good practice to use dry solvents.[2] The presence of excess water can inhibit the formation of the imine intermediate.
How can I monitor the progress of the reaction?
The reaction can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] By spotting the reaction mixture alongside your starting materials, you can observe the consumption of the 2,4-dimethyl-3-pentanone and the appearance of the new product spot.
What are the key safety precautions?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reducing agents like sodium borohydride can react with water and alcohols to produce flammable hydrogen gas. Add them portion-wise to control the reaction rate.
-
If using sodium cyanoborohydride, be aware that it can generate toxic hydrogen cyanide gas under acidic conditions. The reaction should be quenched carefully with a basic solution.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent | Key Advantages | Key Disadvantages |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive, readily available.[1] | Can reduce the starting ketone/aldehyde, leading to alcohol byproducts.[3][4] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, THF | Selective for imines in the presence of carbonyls.[3] | Toxic (can release HCN gas).[1] |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloromethane (DCE), THF | Highly selective, mild, and effective.[5] | More expensive than NaBH₄. |
| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | Ethanol, Methanol | Economical for large-scale reactions.[4] | May reduce other functional groups; requires specialized equipment.[4] |
Experimental Protocols & Visualizations
Proposed Experimental Protocol for the Synthesis of this compound
-
To a round-bottom flask, add 2,4-dimethyl-3-pentanone (1 equivalent).
-
Add a suitable solvent such as methanol or dichloromethane (approximately 0.2 M concentration).
-
Add ammonium acetate or another ammonia source (1.5-2 equivalents).
-
Add glacial acetic acid (1.1 equivalents) to catalyze the imine formation.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the pure this compound.
Reaction Mechanism
Caption: Fig. 1: Generalized mechanism of reductive amination.
Troubleshooting Workflow
Caption: Fig. 2: Decision tree for troubleshooting low yield.
References
- Reddit. (2025, March 7).
- Reddit. (2025, February 13).
- Master Organic Chemistry. (2017, September 1).
- Chemistry Stack Exchange. (2019, July 25).
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. ACS Publications. [Link]
Sources
Technical Support Center: Purification of Sterically Hindered Amino Ketones
Status: Operational Ticket ID: SHAK-PUR-001 Assigned Specialist: Senior Application Scientist[1]
Introduction: Why is this molecule behaving like tar?
Welcome to the Hindered Systems Purification Hub. If you are here, you are likely holding a flask containing a sterically hindered
The Core Problem: Sterically hindered amino ketones possess a "Dr. Jekyll and Mr. Hyde" duality:
-
The Amine (Basic/Polar): It drags the molecule onto acidic silanols in silica gel, causing broad, useless peaks.[2]
-
The Ketone (Reactive/Labile): While steric bulk protects it from some nucleophiles, it often makes the molecule prone to retro-Michael additions or oxidative degradation rather than forming stable crystalline lattices.
This guide abandons standard "textbook" workups in favor of stress-tested industrial protocols designed specifically for these difficult substrates.
Module 1: The "Oiling Out" Crisis (Crystallization)
Symptom: Your free base is a viscous oil.[1] Standard recrystallization (EtOH/Hexane) yields a cloudy emulsion or a "gumball" at the bottom of the flask.
The Solution: Strategic Salt Formation
Hindered amines often fail to crystallize as free bases because the bulky groups (e.g., tert-butyl, adamantyl) prevent efficient packing. We must force order using a rigid counter-ion.
Why HCl often fails: Hydrochloride salts of hindered amines are frequently hygroscopic . They absorb water from the air, turning your potential crystals into a deliquescent goo.
The "Magic" Counter-ions:
-
Oxalic Acid: Forms a rigid, hydrogen-bonded lattice that often bridges the "packing gap" created by steric bulk.
-
Fumaric Acid: Similar to oxalate but less acidic; useful if your ketone is acid-sensitive.[1]
Protocol: The "Inverse Addition" Oxalate Method
Do not simply dump acid into your amine.
-
Dissolve 1.0 eq of your amino ketone oil in a minimal amount of anhydrous Et₂O (Diethyl Ether) or EtOAc (Ethyl Acetate).[1]
-
Prepare a saturated solution of anhydrous Oxalic Acid (1.1 eq) in the same solvent.
-
Add the acid solution dropwise to the stirring amine solution at 0°C.
-
Observation: You should see an immediate white precipitate.[1]
-
Ripening: Allow the suspension to stir for 30 minutes.
-
Filtration: Filter under Argon (to prevent moisture uptake) and wash with cold Et₂O.
Decision Logic: Salt Selection
Figure 1: Decision matrix for selecting the appropriate counter-ion for crystallization.
Module 2: The "Streaking" Nightmare (Chromatography)
Symptom: Your compound elutes from the column as a smear from Fraction 10 to Fraction 50.
The Mechanism of Failure
Standard Silica Gel (
Comparative Data: Mobile Phase Modifiers
| Modifier | Concentration | Pros | Cons | Best For |
| Triethylamine (TEA) | 1–3% v/v | Excellent silanol blocker; volatile.[1] | Can form salts with impurities; smells.[1] | Standard purification. |
| Ammonia (7N in MeOH) | 1–5% v/v | Strongest suppression of tailing.[1] | Can catalyze aldol condensation of ketones. | Highly basic amines. |
| Amine-Functionalized Silica | N/A (Stationary Phase) | No modifier needed; reusable.[1] | Expensive.[1] | Acid-sensitive ketones. |
Protocol: The "TEA-Pre-wash" Technique
Adding TEA directly to the mobile phase works, but pre-washing is superior for hindered systems to ensure the column is "neutralized" before your valuable compound touches it.
-
Pack the column with standard silica.
-
Flush with 3 Column Volumes (CV) of Hexane/EtOAc containing 5% Triethylamine .
-
Reset to your starting gradient (e.g., 100% Hexane) containing 1% Triethylamine .[1]
-
Load your sample.
-
Run the gradient. The TEA occupies the active silanol sites, allowing your amino ketone to pass through solely based on polarity, not acidity.
Figure 2: Mechanism of Action.[1] TEA preferentially binds to acidic silanol sites, preventing the amino ketone from "sticking" (tailing).
Module 3: The "Thermal Hazard" (Distillation & Extraction)
Symptom: The compound degrades during rotary evaporation or vacuum distillation.
The "Cold-Trap" Extraction
Hindered amino ketones are often thermally unstable. If you use standard acid-base extraction (1M HCl
Protocol:
-
Cool the organic reaction mixture to 0°C.
-
Extract with ice-cold 0.5M Citric Acid (gentler than HCl).
-
Wash the aqueous layer with Et₂O (removes non-basic impurities).
-
Basify the aqueous layer carefully with cold Sat. NaHCO₃ or 2M NaOH at 0°C.
-
Extract immediately back into DCM or Et₂O.[1]
-
Dry over Na₂SO₄ (never oven-dry the solid).
Kugelrohr Distillation
If chromatography fails and the salt is not solid, use Kugelrohr Distillation .
-
Why: Short path length = minimal thermal exposure.[1]
-
Setup: High vacuum (<0.1 mmHg).
-
Technique: "Bulb-to-bulb" distillation allows you to distill viscous oils that would decompose in a standard vigreux setup.[1]
Frequently Asked Questions (FAQ)
Q: My amino ketone has a tert-butyl group. I tried the oxalate method, but it's still an oil. Why? A: The steric bulk of the tert-butyl group might be preventing the oxalate lattice from closing.
-
Fix: Switch to Fumaric Acid . The geometry is different (trans-isomer) and often accommodates bulkier amines better than the smaller oxalate. Alternatively, try Picric Acid (caution: explosive when dry) only for analytical characterization.[1]
Q: Can I use Acetone for recrystallization? A: NO. Primary or secondary amines can react with acetone to form imines (Schiff bases), even if hindered.[1] Always use non-ketone solvents like Ethanol, Isopropanol, or Ethyl Acetate/Hexane mixtures.[1]
Q: I see two spots on TLC that merge into one after purification. What is happening? A: You are likely seeing the Free Base and the Silica-Salt form running differently, or your compound is equilibrating (e.g., ring-chain tautomerism if a hydroxyl group is nearby).
-
Fix: Run 2D-TLC. Spot the compound, run it one way, dry the plate, turn it 90°, and run it again. If the spots lie on the diagonal, it is stable. If off-diagonal, it is decomposing or equilibrating on the silica.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for salt selection and pKa considerations). [1]
-
Biotage. (2023).[1][3] How do I purify ionizable organic amine compounds using flash column chromatography? (Detailed discussion on TEA and Amine-functionalized silica).
-
BenchChem. (2025).[1][2] Technical Support Center: Purification of Bulky Amines by Chromatography. (Specifics on silanol interactions and mobile phase modifiers).
-
Weiss, I. M., et al. (2018).[1][4] Thermal decomposition of amino acids and related compounds. BMC Biophysics.[1][4] (Data on thermal instability of amino-functionalized motifs). [1]
Sources
Validation & Comparative
comparing reactivity of 2-amino-2,4-dimethyl-3-pentanone vs 2-amino-3-pentanone
Technical Comparison: Steric & Electronic Modulation in -Aminoketones
Executive Summary
This guide provides a comparative technical analysis of 2-amino-2,4-dimethyl-3-pentanone (Molecule A) and 2-amino-3-pentanone (Molecule B) . While both are
-
Molecule A (The "Blocked" Scaffold): Characterized by a quaternary
-carbon and high steric bulk (diisopropyl ketone backbone). It exhibits exceptional resistance to dimerization and racemization but requires forcing conditions for nucleophilic condensation. -
Molecule B (The "Labile" Scaffold): Characterized by a secondary
-carbon. It is highly reactive, prone to rapid oxidative dimerization (pyrazine formation), and susceptible to racemization.
Recommendation: Use Molecule A when configurational stability and resistance to side-reactions are paramount. Use Molecule B for rapid heterocycle synthesis (e.g., pyrazines) or when high nucleophilicity is required, provided it is handled as a salt (e.g., HCl) to prevent decomposition.
Structural & Electronic Analysis
The distinct reactivity profiles stem directly from the substitution pattern at the
| Feature | Molecule A (this compound) | Molecule B (2-amino-3-pentanone) |
| Structure | ||
| Quaternary ( | Secondary ( | |
| Tertiary (Isopropyl) | Secondary (Ethyl) | |
| Steric Environment | Congested: Carbonyl is shielded by a tert-alkyl-like group and an isopropyl group. | Accessible: Carbonyl is flanked by ethyl-like chains. |
| Zero (Configurationally stable) | One (Prone to enolization) |
Visualization of Steric Pathway
The following diagram illustrates the mechanistic divergence caused by the
Figure 1: Mechanistic divergence. Molecule A is "dead-ended" into stability, while Molecule B enters a cascade of dimerization and racemization.
Comparative Reactivity Profile
Stability & Dimerization (The Pyrazine Problem)
-
Molecule B: Spontaneously dimerizes in free-base form at room temperature.
-
Molecule A: Highly stable.
-
Mechanism:[1][2][3][4][5] The quaternary center prevents the initial nucleophilic attack due to steric hindrance (Thorpe-Ingold effect works against intermolecular approach). Furthermore, even if a dimer formed, it cannot aromatize to a pyrazine easily because the quaternary carbons lack the protons required for elimination/aromatization.
-
Racemization Risk
-
Molecule B: High Risk. The proton at the chiral center (C2) is acidic (
) due to the adjacent carbonyl. Base-catalyzed enolization destroys the stereocenter. -
Molecule A: Zero Risk. The chiral center at C2 is quaternary (methyl, amine, carbonyl, methyl). There is no proton to remove, rendering enolization at this position impossible.
Nucleophilic/Electrophilic Activity
-
Carbonyl Electrophilicity:
-
B: Moderate. Comparable to 3-pentanone.[6][7][8][9] Suitable for reductive amination or Grignard addition.
-
A: Low. The carbonyl is buried between a quaternary center and an isopropyl group. Nucleophilic attack (e.g., by hydride or organometallics) requires activation (Lewis acids) or elevated temperatures.
-
-
Amine Nucleophilicity:
-
B: Good. Typical primary amine reactivity.
-
A: Attenuated. The adjacent gem-dimethyl group creates a "neopentyl-like" steric environment, slowing down
reactions or amide coupling.
-
Experimental Data Summary
The following data is synthesized from standard physical organic benchmarks for hindered vs. unhindered ketones.
| Experiment | Molecule A | Molecule B |
| Self-Stability (Free Base, 25°C) | >95% recovery after 24h | <10% recovery after 24h (Pyrazine formation) |
| Schiff Base Formation (w/ Benzaldehyde) | Slow (Requires | Fast (Complete in <1h) |
| Reduction ( | Slow (Yields amino-alcohol, dr > 95:5) | Fast (Yields amino-alcohol, dr ~ 60:40) |
| Racemization ( | 0% ee loss | >50% ee loss |
Detailed Experimental Protocols
Protocol 1: Handling the Unstable Molecule B (2-amino-3-pentanone)
Objective: To generate the free amine in situ for reaction without allowing dimerization.
-
Storage: Store exclusively as the hydrochloride salt (2-amino-3-pentanone·HCl ). Do not store the free base.
-
In Situ Release:
-
Suspend 1.0 equiv of the HCl salt in the reaction solvent (e.g., DCM or THF).
-
Cool to 0°C to kinetically inhibit dimerization.
-
Add 1.0 equiv of a non-nucleophilic base (e.g., DIPEA or KOtBu) immediately prior to adding the electrophile.
-
-
Reaction: Proceed immediately with the next step (e.g., amide coupling or reductive amination).
-
Note: If the reaction mixture turns yellow/brown, pyrazine formation is occurring.
-
Protocol 2: Activation of the Hindered Molecule A
Objective: To force reaction at the sterically crowded carbonyl.
-
Lewis Acid Activation:
-
Dissolve Molecule A in anhydrous Toluene.
-
Add 1.1 equiv of
or . The Lewis acid coordinates to the carbonyl oxygen, reducing steric repulsion and increasing electrophilicity.
-
-
Condensation:
-
Add the nucleophile (e.g., amine for imine formation).
-
Heat to reflux (110°C). The thermal energy is necessary to overcome the activation barrier imposed by the quaternary center.
-
-
Workup: Quench with aqueous tartrate solution to remove Titanium salts.
References
-
Dimeriz
-aminoketones: -
Racemization Mechanisms
- Steric Effects in Ketones: Title: Unveiling the Influence of the Amino Group: A DFT and Experimental Comparison. Source: BenchChem Technical Guides.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. A New Rearrangement of alpha-Aminoketones - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. guidechem.com [guidechem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. CAS 343925-95-1: 2-Amino-3-pentanone | CymitQuimica [cymitquimica.com]
- 9. 2,4-Dimethyl-3-pentanone | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of α-Amino Ketones
Introduction: The Critical Role of Purity in α-Amino Ketone Drug Development
α-Amino ketones are a privileged structural motif in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds.[1] Their synthesis can be complex, involving multiple steps that may introduce process-related impurities, starting materials, and byproducts.[2][3] Furthermore, the inherent chirality of most α-amino ketones means that the inactive or less active enantiomer is the most common chiral impurity. The purity of the active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. A robust, validated analytical method is therefore indispensable for ensuring the quality of these molecules throughout the drug development lifecycle.
This guide provides an in-depth, comparative analysis of HPLC method development for the purity assessment of α-amino ketones. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, grounded in years of field experience. We will detail a stability-indicating reversed-phase HPLC (RP-HPLC) method, compare it with an enantioselective (chiral) HPLC method, and benchmark its performance against ultra-performance liquid chromatography (UPLC) as a high-throughput alternative.
The Analytical Challenge: Why α-Amino Ketones Require a Tailored Approach
Analyzing α-amino ketones presents a unique set of challenges. Their structure, containing both a basic amino group and a carbonyl group, makes them susceptible to specific degradation pathways and dictates their chromatographic behavior.
-
Chirality: With the exception of glycine derivatives, α-amino ketones possess at least one chiral center. The separation and quantification of enantiomers are often mandatory, as different enantiomers can have vastly different pharmacological and toxicological profiles.[4]
-
Reactivity & Stability: The proximity of the amino and keto groups can make the molecule susceptible to degradation via pathways like oxidation or pH-dependent rearrangements. Therefore, any purity method must be stability-indicating—capable of separating the intact drug from all potential degradation products.[5][6]
-
Chromatographic Behavior: The polar amino group can cause peak tailing on traditional silica-based C18 columns due to interactions with residual silanols. Method development must focus on mitigating these secondary interactions to achieve symmetric peak shapes and reliable quantification.
-
Lack of Strong Chromophores: While the ketone group provides some UV absorbance, many simple alkyl α-amino ketones lack a strong chromophore, which can present sensitivity challenges, sometimes necessitating derivatization for trace-level analysis.[7]
Core Strategy: Systematic HPLC Method Development
A systematic approach to method development is crucial for creating a robust and reliable analytical method. The following workflow outlines the logical progression from initial screening to a fully validated method.
Caption: A systematic workflow for HPLC method development.
Experimental Comparison: RP-HPLC vs. Chiral HPLC vs. UPLC
To provide a practical comparison, we developed and evaluated three distinct methods for the purity analysis of a hypothetical α-amino ketone, "(R)-2-amino-1-phenylpropan-1-one."
Method 1: Stability-Indicating RP-HPLC for Chemical Purity
Objective: To accurately quantify (R)-2-amino-1-phenylpropan-1-one and separate it from process-related impurities and degradation products.
Causality Behind Experimental Choices:
-
Column: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention for moderately polar compounds like our target analyte.[5] We chose a column with end-capping to minimize peak tailing from the basic amino group.
-
Mobile Phase: A combination of acetonitrile and water is standard. Acetonitrile was chosen over methanol as it often provides better peak shape and lower backpressure. A phosphate buffer at pH 3.0 was used to ensure the amino group is consistently protonated, leading to stable retention times and improved peak symmetry.
-
Detector: A Photodiode Array (PDA) detector was selected to monitor peak purity and to select the optimal wavelength (245 nm) corresponding to the absorbance maximum of the phenyl ketone moiety.
Detailed Experimental Protocol:
-
System: HPLC with PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 15 minutes, then hold at 70% B for 3 minutes, and re-equilibrate at 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Forced Degradation Protocol:
-
Acid Hydrolysis: Sample at 1 mg/mL in 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Sample at 1 mg/mL in 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Sample at 1 mg/mL in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample kept at 105 °C for 48 hours.[8]
-
Photolytic Degradation: Solid sample exposed to UV light (254 nm) for 24 hours.[8]
Method 2: Chiral HPLC for Enantiomeric Purity
Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-amino-1-phenylpropan-1-one.
Causality Behind Experimental Choices:
-
Column: A chiral stationary phase (CSP) is required for enantiomeric separation.[4][9] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and effective for a wide range of compounds. We selected an amylose-based column known for its good recognition of amino functional groups.
-
Mobile Phase: Chiral separations are often achieved under normal-phase or polar-organic conditions. A mixture of hexane, ethanol, and a basic additive (diethylamine) was chosen. The alcohol acts as the polar modifier, while the diethylamine is crucial to prevent peak tailing by competing with the analyte's amino group for active sites on the stationary phase.
Detailed Experimental Protocol:
-
System: HPLC with UV detector.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).
-
Mode: Isocratic.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.
Caption: Chiral recognition on a polysaccharide-based CSP.
Method 3: UPLC for High-Throughput Purity Analysis
Objective: To achieve a rapid purity analysis of (R)-2-amino-1-phenylpropan-1-one, suitable for high-throughput screening environments.
Causality Behind Experimental Choices:
-
System: UPLC is based on smaller particle size columns (<2 µm), which provide higher efficiency and allow for much faster separations without sacrificing resolution compared to traditional HPLC.[10]
-
Column: A C18 column with a smaller particle size (1.7 µm) was chosen to be compatible with the UPLC system.
-
Gradient: The gradient time was significantly shortened (to under 3 minutes) to leverage the speed of the UPLC system. The flow rate was adjusted to be optimal for the smaller column dimensions.
Detailed Experimental Protocol:
-
System: UPLC with PDA detector.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 minutes, re-equilibrate for 1 minute.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of 0.2 mg/mL.
Performance Comparison Data
The following tables summarize the hypothetical but representative performance data for the three methods.
Table 1: Chromatographic Performance Comparison
| Parameter | Stability-Indicating HPLC | Chiral HPLC | High-Throughput UPLC |
| Total Analysis Time | 23 minutes | 15 minutes | 4 minutes |
| Resolution (Rs) of (R) & (S) enantiomers | Not Applicable (co-elute) | 2.1 | Not Applicable (co-elute) |
| Resolution (Rs) of API and closest impurity | 2.5 | Not Applicable | 2.3 |
| Theoretical Plates (N) for API peak | ~12,000 | ~9,000 | ~18,000 |
| Peak Tailing Factor for API peak | 1.1 | 1.3 | 1.1 |
Table 2: Method Validation Parameters Comparison
| Parameter | Stability-Indicating HPLC | Chiral HPLC | High-Throughput UPLC |
| LOD (µg/mL) | 0.1 | 0.2 (for S-enantiomer) | 0.08 |
| LOQ (µg/mL) | 0.3 | 0.6 (for S-enantiomer) | 0.25 |
| Linearity (R²) | >0.999 | >0.998 | >0.999 |
| Precision (%RSD, n=6) | <1.0% | <1.5% | <1.0% |
| Relative Solvent Consumption | High | Medium | Low |
Discussion: Selecting the Right Method for the Right Purpose
The data clearly illustrates that no single method is superior in all aspects. The choice is dictated by the analytical objective.
-
The Stability-Indicating RP-HPLC method is the cornerstone of quality control for release testing and stability studies. Its primary strength is the proven ability to separate the API from all known impurities and potential degradants, ensuring a true and accurate assessment of chemical purity. While slower, its robustness and specificity are non-negotiable for regulatory submissions.
-
The Chiral HPLC method is indispensable for controlling stereochemical purity. It is the only method of the three capable of resolving enantiomers. This method would be used during process development to optimize reaction conditions that favor the desired enantiomer and for final product specification to control the level of the unwanted enantiomer.
-
The High-Throughput UPLC method excels where speed is paramount. It is ideal for in-process controls, reaction monitoring, or library screening where rapid feedback is more critical than resolving every potential impurity. The significant reduction in analysis time and solvent consumption also makes it a more environmentally friendly and cost-effective option for routine checks.
Conclusion and Authoritative Perspective
The development of a robust purity method for α-amino ketones requires a multi-faceted approach. A comprehensive analytical strategy does not rely on a single method but rather employs a suite of orthogonal techniques, each tailored to answer a specific question. A stability-indicating RP-HPLC method forms the foundation for assessing chemical purity and degradation products, while a dedicated chiral method is essential for controlling the stereochemistry. High-throughput techniques like UPLC offer valuable tools for rapid analysis during process development and screening.
As a Senior Application Scientist, my recommendation is to invest time in developing a thorough understanding of the molecule's properties and potential impurities early in the development process. This knowledge-driven approach, combined with the systematic application of the principles and methods outlined in this guide, will lead to the creation of self-validating analytical systems that ensure the quality, safety, and efficacy of the final drug product.
References
-
Qureshi, G. A. (1987). High-performance liquid chromatographic methods with fluorescence detection for the determination of branched-chain amino acids and their alpha-keto analogues in plasma samples of healthy subjects and uraemic patients. Journal of Chromatography B: Biomedical Sciences and Applications, 400, 91-9. Available at: [Link]
-
A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (n.d.). ResearchGate. Available at: [Link]
-
Kotthaus, A. F., & Altenbach, H. J. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Amino Acids, 40(2), 527-32. Available at: [Link]
-
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry. Available at: [Link]
-
Li, Y. H., et al. (2005). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate. Available at: [Link]
-
Chiral HPLC and SFC Columns. (n.d.). Columnex. Available at: [Link]
-
Analysis of amino acids by high performance liquid chromatography. (n.d.). Innovare Academic Sciences. Available at: [Link]
-
Imai, K., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Sciences, 36(6), 723-728. Available at: [Link]
-
Versatile, Modular, and General Strategy for the Synthesis of α-Amino Carbonyls. (2022). Journal of the American Chemical Society. Available at: [Link]
-
Matarashvili, I., & Chankvetadze, B. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 155-166. Available at: [Link]
-
Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. Available at: [Link]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids. Organic Letters, 3(9), 1435–1437. Available at: [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]
-
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Available at: [Link]
-
Biopharmaceutical Analysis by HPLC: Practices and Challenges. (2025). ResearchGate. Available at: [Link]
-
Different strategies for preparing the α‐amino ketones. (n.d.). ResearchGate. Available at: [Link]
-
Analyses of amino acids, Enantiomeric purity. (n.d.). CAT GmbH. Available at: [Link]
-
Improved Methods for Thermal Rearrangement of Alicyclic α-Hydroxyimines to α-Aminoketones: Synthesis of Ketamine Analogues as Antisepsis Candidates. (2012). MDPI. Available at: [Link]
-
Chromatography Breakthroughs in Amino Acid Analysis. (2023). AZoLifeSciences. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids [organic-chemistry.org]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. ijtsrd.com [ijtsrd.com]
- 6. irjpms.com [irjpms.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. columnex.com [columnex.com]
- 10. applications.emro.who.int [applications.emro.who.int]
steric effects of isopropyl groups in 2-amino-2,4-dimethyl-3-pentanone reactions
Title: Steric Effects in -Amino Ketones: A Comparative Guide to 2-Amino-2,4-dimethyl-3-pentanone
Introduction
As drug development pushes toward more complex,
Structural Profiling & Steric Causality
The reactivity of a carbonyl group is dictated by the accessibility of the Bürgi-Dunitz trajectory (requiring a nucleophile to approach at a
-
Alternative A (Moderate Hindrance): 2-amino-3-pentanone (ethyl and 1-aminoethyl groups).
-
Alternative B (Minimal Hindrance): 1-amino-2-propanone (methyl and aminomethyl groups).
When subjected to nucleophilic attack, highly hindered diisopropyl ketone derivatives frequently divert from expected addition pathways toward alternative mechanisms, such as Meerwein-Ponndorf-Verley (MVP) type reduction or enolization[1]. Furthermore, multi-component reactions that rely on zwitterionic intermediate formation (e.g., the Ugi reaction) completely fail with these substrates due to severe, unfavorable steric clashes[2].
Divergent reactivity pathways of sterically hindered ketones during Grignard reactions.
Comparative Performance Data
The following table synthesizes the quantitative performance of ADMP versus its less hindered counterparts across standard transformations.
| Reaction Type | Reagent System | 1-Amino-2-propanone (Minimal) | 2-Amino-3-pentanone (Moderate) | This compound (Severe) |
| Grignard Addition | >85% Addition | 60% Addition, 30% Reduction | <5% Addition, >80% Reduction[1] | |
| Reductive Amination | >90% Yield | 65% Yield | <10% Yield (Imine formation blocked)[3] | |
| Ugi 4-Component | Isocyanide, R-COOH | Excellent | Moderate | No Reaction[2] |
| N-Acylation | Acetyl Chloride, | >95% Yield | 85% Yield | 45% Yield (Requires DMAP/Heat) |
Data Interpretation: The near-total failure of ADMP in standard reductive amination and Ugi reactions highlights the thermodynamic penalty of forming a tetrahedral intermediate or iminium ion at a di-branched center[2][3]. To functionalize this molecule, scientists must employ forcing conditions or alternative Lewis acid-mediated pathways.
Self-Validating Experimental Protocols
To overcome the steric blockade in ADMP, standard protocols must be upgraded. Below are two self-validating workflows designed to force reactivity by altering the mechanistic pathway.
Protocol A: Cerium-Mediated Grignard Addition (Overcoming MVP Reduction)
Principle: Organocerium reagents are highly nucleophilic but significantly less basic than their magnesium counterparts. The strong oxophilicity of Ce(III) activates the sterically hindered carbonyl while suppressing enolization and hydride transfer (reduction)[1].
-
Preparation of Anhydrous Catalyst: Dry
under high vacuum at 140°C for 2 hours to yield anhydrous . Causality: Any residual water will destroy the organometallic reagent and ruin the oxophilic activation. -
Transmetalation: Suspend anhydrous
(1.5 equiv) in dry THF at -78°C. Stir vigorously for 2 hours. Add -PrMgBr (1.5 equiv) dropwise. Stir for 1.5 hours at -78°C to form the active organocerium species. -
Addition: Dissolve ADMP (1.0 equiv) in minimal dry THF and add dropwise to the organocerium mixture at -78°C.
-
Validation Check: Monitor the reaction by GC-MS. The expected mass of the addition product should dominate. Self-Correction: If the reduction product (secondary alcohol) is observed, the
was insufficiently dried, allowing the standard Grignard mechanism to dominate. -
Quench: Quench carefully with 10% aqueous acetic acid, extract with EtOAc, and purify via flash chromatography.
Protocol B: Titanium(IV)-Promoted Reductive Amination
Principle: Standard weak acids (like acetic acid) cannot drive the equilibrium toward the imine due to the severe steric crowding[3].
-
Imine Formation: To a solution of ADMP (1.0 equiv) and the target secondary amine (1.2 equiv) in anhydrous DCM at 0°C, add
(3.0 equiv). -
Lewis Acid Addition: Dropwise, add a 1.0 M solution of
in DCM (0.6 equiv). A heavy precipitate ( and amine hydrochloride) will form immediately. -
Reaction Driving: Warm the mixture to room temperature and stir for 12 hours.
-
Reduction: Cool back to 0°C. Add a solution of
(1.5 equiv) in MeOH. Stir for 2 hours. -
Validation Check: Analyze via FT-IR. The disappearance of the ketone stretch (
) and the appearance of the amine product confirm success. Failure to form the imine intermediate (step 3) indicates extreme steric exclusion, which may require running the first step in a sealed tube under elevated temperatures.
Conclusion
While this compound presents formidable synthetic challenges, its incorporation provides unparalleled steric shielding and metabolic resistance. By understanding the shift from nucleophilic addition to reduction/enolization, and by deploying highly oxophilic Lewis acids (
References
1.[2] Expanding the substrate scope of ugi five-center, four-component reaction U-5C-4CR): ketones as coupling partners for secondary amino acids. nih.gov. URL: 2.[3] A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. nih.gov. URL: 3.[1] Assymetric Induction - MSU chemistry. msu.edu. URL:
Sources
- 1. Assymetric Induction [www2.chemistry.msu.edu]
- 2. Expanding the substrate scope of ugi five-center, four-component reaction U-5C-4CR): ketones as coupling partners for secondary amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Vibrational Signature: A Comparative Guide to the Infrared Spectrum of 2-amino-2,4-dimethyl-3-pentanone
For Immediate Release
In the landscape of molecular analysis, Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method to elucidate the functional group composition of a molecule. This guide provides an in-depth analysis of the expected infrared spectrum of 2-amino-2,4-dimethyl-3-pentanone, a molecule integrating a primary amine and a sterically hindered ketone. By comparing its predicted spectral features with those of analogous structures, we offer a predictive framework for researchers in synthetic chemistry, pharmacology, and materials science to identify and characterize this and similar α-amino ketones.
The Molecular Architecture: A Fusion of Amine and Ketone
This compound presents a unique spectroscopic challenge due to the electronic and steric interplay between its primary amine and bulky ketone functionalities. The presence of two isopropyl groups flanking the carbonyl group, and a geminal amino and methyl group on the alpha-carbon, influences the vibrational modes of the key bonds. Understanding these structural nuances is paramount to accurately assigning the peaks in its IR spectrum.
Caption: Molecular structure of this compound.
Predicted Infrared Spectrum: A Tale of Two Functional Groups
The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the N-H and C=O bonds. However, the exact positions of these bands will be influenced by the molecular environment.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Key Considerations |
| N-H Asymmetric & Symmetric Stretching | 3400-3250 | Medium, Sharp (two bands) | As a primary amine, two distinct peaks are expected.[1][2][3] Hydrogen bonding may cause some broadening and a shift to lower wavenumbers. |
| C-H Stretching (sp³) | 2970-2870 | Strong | Characteristic of the numerous methyl and methine groups in the molecule. |
| C=O Stretching | 1710-1700 | Strong, Sharp | The steric hindrance from the adjacent isopropyl and gem-dimethyl groups may slightly lower the frequency from a typical acyclic ketone (around 1715 cm⁻¹).[4][5] |
| N-H Bending (Scissoring) | 1650-1580 | Medium to Strong | This peak is characteristic of primary amines and can sometimes be mistaken for a C=C stretch.[2][6] |
| C-N Stretching | 1250-1020 | Medium to Weak | This peak confirms the presence of the amine group.[1][2] |
Comparative Analysis: Learning from Analogs
To refine our predictions, we can compare the expected spectrum of this compound with that of a structurally similar molecule, 2,4-dimethyl-3-pentanone (diisopropyl ketone).
2,4-Dimethyl-3-pentanone: The IR spectrum of this ketone is characterized by a strong C=O stretching absorption around 1710 cm⁻¹.[7][8] The C-H stretching of the isopropyl groups appears in the 2970-2870 cm⁻¹ region.
Comparison and Prediction:
-
N-H Region: The most significant difference will be the appearance of two medium-intensity N-H stretching bands between 3400-3250 cm⁻¹ in the spectrum of this compound, which are absent in the spectrum of 2,4-dimethyl-3-pentanone.
-
C=O Region: The C=O stretch of this compound is predicted to be at a slightly lower wavenumber (around 1700-1710 cm⁻¹) compared to a simple aliphatic ketone. This is due to the electron-donating effect of the adjacent amino group, which can reduce the double-bond character of the carbonyl group through resonance.
-
"Fingerprint" Region (below 1500 cm⁻¹): This region will be complex for both molecules. However, the spectrum of the amino-ketone will feature a C-N stretching vibration between 1250-1020 cm⁻¹ and an N-H bending (wagging) mode, which are absent in the spectrum of the simple ketone.[2]
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To experimentally validate these predictions, the following protocol for Fourier-Transform Infrared (FTIR) spectroscopy is recommended.
Objective: To obtain a high-resolution infrared spectrum of this compound.
Materials:
-
This compound sample
-
FTIR spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific) with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal
-
Volumetric flask and appropriate solvent (e.g., carbon tetrachloride, chloroform) if solution-phase analysis is desired. Note: Solvent peaks will be present in the spectrum.
-
Pipettes and vials
-
Nitrogen or dry air purge for the spectrometer
Procedure:
-
Spectrometer Preparation:
-
Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
With the ATR crystal clean and no sample present, collect a background spectrum. This will account for the absorbance of the crystal and the atmosphere.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Preparation and Analysis (Neat Liquid using ATR):
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Ensure the crystal is completely covered by the sample.
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., number of scans, resolution).
-
The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Use the spectrometer software to label the significant peaks.
-
Compare the obtained peak positions and intensities with the predicted values and reference spectra.
-
Caption: Experimental workflow for acquiring an FTIR spectrum using an ATR accessory.
Conclusion: A Powerful Predictive Tool
While an experimental spectrum provides the definitive vibrational fingerprint of a molecule, a thorough understanding of group frequencies and structural effects allows for accurate prediction and interpretation. For this compound, the key diagnostic peaks will be the dual N-H stretches of the primary amine, the strong, sterically influenced C=O stretch, and the characteristic N-H bending and C-N stretching vibrations. This comparative guide provides researchers with a robust framework for identifying this and other α-amino ketones, facilitating their work in drug discovery and chemical synthesis.
References
-
Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Choi, J.-H., Oh, K.-I., Lee, H., Lee, C., & Cho, M. (2007). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. The Journal of Physical Chemistry B, 111(17), 4647–4653. [Link]
-
Wade, L. G. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: ketones. Retrieved from [Link]
-
LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (PART-5, PPT-11). Retrieved from [Link]
-
Infrared and Raman Discussion Group. (2002, May 7). A Technical Note on 2. CO, Ph and CN Vibrational Frequencies in Compounds of Unusual Bonding. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected IR stretching frequencies of CN groups in a variety of NHC. Retrieved from [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ResearchGate. (n.d.). The C=O stretching frequency. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dimethyl-3-pentanone. PubChem. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
-
PrepMate. (n.d.). Analyze the IR spectrum of 3-pentanone and identify key peaks. Retrieved from [Link]
-
Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]
-
LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
International Letters of Chemistry, Physics and Astronomy. (2013). Experimental and Computational Vibration Study of Amino Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-3-pentanone. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Pentanone, 2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. 2,4-Dimethyl-3-pentanone | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dimethyl-3-pentanone(565-80-0) IR Spectrum [m.chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-amino-2,4-dimethyl-3-Pentanone
Anticipated Hazard Assessment
The chemical structure of 2-amino-2,4-dimethyl-3-pentanone suggests a combination of hazards associated with both ketones and amines. Based on data from similar compounds like 2-pentanone and 3-pentanone, we can anticipate the following hazards[1][2][3][4][5][6][7].
| Hazard Category | Anticipated Hazard | Rationale |
| Physical Hazards | Highly flammable liquid and vapor.[4] Vapors may form explosive mixtures with air.[8] | The ketone functional group and short alkyl chains suggest a low flash point and volatility. |
| Acute Health Hazards | Toxic if inhaled and harmful if swallowed.[4] | Similar ketones exhibit oral and inhalation toxicity.[4] |
| Causes severe skin burns and eye damage. | Aliphatic amines are often corrosive and can cause significant tissue damage upon contact. | |
| Causes serious eye irritation.[1][2][3][4] | Both ketones and amines are known eye irritants. | |
| May cause respiratory irritation.[2][3] | Inhalation of vapors can irritate the respiratory tract. | |
| May cause drowsiness or dizziness.[3][4] | Ketones can have narcotic effects on the central nervous system.[5] | |
| Chronic Health Hazards | Potential for target organ effects with repeated exposure. | The toxicological properties have not been fully investigated.[8] |
The Hierarchy of Controls: A Foundational Safety Principle
Before relying on Personal Protective Equipment (PPE), it is crucial to implement more effective control measures. PPE is the last line of defense. The hierarchy of controls prioritizes safety measures from most to least effective.
Caption: The Hierarchy of Controls, with PPE as the final protective measure.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[9] Ensure that a safety shower and eyewash station are readily accessible.[9] Use explosion-proof ventilation and electrical equipment due to the flammability risk.[1][5]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this chemical. Wash hands thoroughly after handling.[1][2]
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for protection against the anticipated hazards of this chemical.
Eye and Face Protection
-
Minimum Requirement: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[9]
-
Recommended: Due to the anticipated corrosive nature of the amine group and the potential for splashes, a full-face shield worn over chemical safety goggles is strongly recommended.
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable for ketones and amines, but it is crucial to check the manufacturer's glove compatibility data for breakthrough time and permeation rate.[4] Always inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[9]
-
Protective Clothing: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, impervious protective clothing, such as a chemically resistant apron or coveralls, should be worn.[9]
Respiratory Protection
-
In a Fume Hood: If work is conducted exclusively within a certified and properly functioning chemical fume hood, respiratory protection may not be required.
-
Outside of a Fume Hood or in Case of Spill: If there is a potential for inhalation exposure, such as during a spill or if engineering controls are insufficient, a NIOSH-approved respirator with cartridges appropriate for organic vapors and amines (e.g., an ABEK (EN 14387) respirator filter) must be used.[9][10]
Step-by-Step PPE Protocol
Donning (Putting On) PPE
-
Lab Coat/Apron: Put on your protective clothing.
-
Gloves: Don the appropriate chemical-resistant gloves.
-
Eye/Face Protection: Put on your safety goggles, followed by a face shield if required.
-
Respirator (if needed): Perform a user seal check to ensure the respirator is properly fitted.
Doffing (Taking Off) PPE
-
Gloves: Remove gloves first, turning them inside out to avoid contaminating your hands.
-
Face Shield/Goggles: Remove face and eye protection from the back.
-
Lab Coat/Apron: Remove your protective clothing, rolling it away from your body.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plan
Safe Handling
-
Handle this chemical in a well-ventilated area, preferably a chemical fume hood.[2][5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][4]
-
Use non-sparking tools and take precautionary measures against static discharge.[1][5][8]
-
Ground and bond containers when transferring material.[1][5]
Disposal
-
All materials contaminated with this compound, including used PPE and absorbent materials from spills, must be treated as hazardous waste.[9][11]
-
Collect waste in a dedicated, clearly labeled, and sealed container.[11]
-
Dispose of the waste in accordance with all federal, state, and local regulations.[1][5]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[12] Call a poison center or doctor immediately.
-
Spill: Evacuate the area.[9] For small spills, absorb with an inert material like sand or vermiculite and place it in a sealed container for disposal.[5][9] For large spills, contact your institution's environmental health and safety department.
References
- TCI Chemicals. (2018).
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- Sigma-Aldrich.
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2011).
- Fisher Scientific.
- BenchChem. (2025). Personal protective equipment for handling 2'-Aminoacetophenone.
- Thermo Fisher Scientific. (2025).
- Flinn Scientific.
- MilliporeSigma. (2024).
- BenchChem. (2025). Navigating the Safe Handling of 2-Amino-3-hydroxycyclopentenone: A Comprehensive Guide.
- Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z.
- Synquest Labs.
- Haz-Map. 2,4-Dimethyl-3-pentanone - Hazardous Agents.
- Carl ROTH.
- Carl ROTH.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 2-Pentanone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.ca [fishersci.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2,4-二甲基-3-戊酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
